Adenosine-2-carboxamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H14N6O5 |
|---|---|
Molekulargewicht |
310.27 g/mol |
IUPAC-Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide |
InChI |
InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16) |
InChI-Schlüssel |
VOZKJUKPKKPAEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a plausible synthetic pathway for adenosine-2-carboxamide (B3279899), a modified nucleoside with potential applications in biomedical research and drug discovery. The synthesis leverages established methodologies in nucleoside chemistry, including protecting group strategies, Sandmeyer reaction, and controlled nitrile hydrolysis.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached in four main stages, starting from the commercially available 2-aminoadenosine (B16350):
-
Protection of Functional Groups: To ensure regioselectivity and prevent unwanted side reactions, the hydroxyl groups of the ribose moiety and the exocyclic N⁶-amino group of 2-aminoadenosine are protected. Peracetylation is a common and effective method for this purpose.
-
Conversion of the 2-Amino Group to a 2-Cyano Group: A Sandmeyer-type reaction is employed to convert the 2-amino group into a 2-cyano group. This involves the formation of a diazonium salt intermediate, which is then displaced by a cyanide ion, catalyzed by a copper(I) salt.
-
Controlled Hydrolysis of the 2-Cyano Group: The 2-cyano group is then carefully hydrolyzed to the desired 2-carboxamide (B11827560) group. This transformation is typically achieved under mild basic conditions to prevent over-hydrolysis to the corresponding carboxylic acid.
-
Deprotection: Finally, the protecting groups on the ribose sugar and the N⁶-amino group are removed to yield the target molecule, this compound.
The overall synthetic pathway is illustrated in the diagram below.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis of this compound.
Step 1: Protection of 2-Aminoadenosine (Peracetylation)
This step involves the protection of the hydroxyl groups (2', 3', and 5') and the exocyclic amino groups (2-amino and N⁶-amino) of 2-aminoadenosine using an acetylating agent.
Experimental Workflow:
Caption: Workflow for the peracetylation of 2-aminoadenosine.
Methodology:
-
Reaction Setup: 2-aminoadenosine is dissolved in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.
-
Acetylation: Acetic anhydride is added dropwise to the cooled solution with constant stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of methanol. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the peracetylated 2,N⁶-diacetylaminoadenosine.
| Parameter | Value/Condition |
| Starting Material | 2-Aminoadenosine |
| Reagents | Acetic Anhydride, Pyridine |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | 85-95% |
Step 2: Sandmeyer Cyanation of Protected 2,N⁶-diacetylaminoadenosine
This step converts the 2-amino group of the protected adenosine (B11128) derivative into a cyano group.
Experimental Workflow:
Caption: Workflow for the Sandmeyer cyanation reaction.
Methodology:
-
Diazotization: The peracetylated 2,N⁶-diacetylaminoadenosine is dissolved in an anhydrous aprotic solvent such as acetonitrile. The solution is cooled to 0°C. tert-Butyl nitrite is added to form the diazonium salt in situ.
-
Cyanation: Copper(I) cyanide is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the protected 2-cyano-N⁶-acetyladenosine.
| Parameter | Value/Condition |
| Starting Material | Peracetylated 2,N⁶-diacetylaminoadenosine |
| Reagents | tert-Butyl Nitrite, Copper(I) Cyanide |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
Step 3: Partial Hydrolysis of the 2-Cyano Group
This crucial step involves the selective hydrolysis of the 2-cyano group to a 2-carboxamide group without affecting the acetyl protecting groups or over-hydrolyzing to the carboxylic acid.
Experimental Workflow:
Caption: Workflow for the partial hydrolysis of the 2-cyano group.
Methodology:
-
Reaction Setup: The protected 2-cyano-N⁶-acetyladenosine is dissolved in a mixture of a suitable organic solvent (e.g., DMSO) and water. A mild base, such as potassium carbonate, is added.
-
Hydrolysis: The solution is cooled to 0°C, and hydrogen peroxide is added dropwise. The reaction is then stirred at room temperature and monitored by TLC.
-
Work-up: The reaction is carefully neutralized with a dilute acid (e.g., acetic acid). The product is extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, dried, and concentrated. The crude product is purified by silica gel column chromatography to give the protected this compound.
| Parameter | Value/Condition |
| Starting Material | Protected 2-Cyano-N⁶-acetyladenosine |
| Reagents | Hydrogen Peroxide, Potassium Carbonate |
| Solvent | DMSO/Water |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-85% |
Step 4: Deprotection of Protected this compound
The final step involves the removal of all acetyl protecting groups to yield the target compound.
Experimental Workflow:
Caption: Workflow for the deprotection of acetyl groups.
Methodology:
-
Reaction: The protected this compound is dissolved in a saturated solution of ammonia in methanol. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation: The solvent is removed under reduced pressure.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography.
| Parameter | Value/Condition |
| Starting Material | Protected this compound |
| Reagent | Saturated Methanolic Ammonia |
| Temperature | Room Temperature |
| Reaction Time | 6-12 hours |
| Typical Yield | >90% |
Summary of Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| 1. Protection | 2-Aminoadenosine | Acetic Anhydride, Pyridine | Pyridine | Overnight | 0°C to RT | 85-95 |
| 2. Cyanation | Peracetylated 2,N⁶-diacetylaminoadenosine | t-BuONO, CuCN | Acetonitrile | 2-4 h | 0°C to RT | 60-75 |
| 3. Hydrolysis | Protected 2-Cyano-N⁶-acetyladenosine | H₂O₂, K₂CO₃ | DMSO/H₂O | 1-3 h | 0°C to RT | 70-85 |
| 4. Deprotection | Protected this compound | NH₃ in MeOH | Methanol | 6-12 h | RT | >90 |
Note: The yields are indicative and may vary depending on the specific reaction conditions and scale.
Conclusion
The described synthetic pathway provides a comprehensive and logical approach for the preparation of this compound. The methodology relies on well-established chemical transformations in nucleoside chemistry. Researchers and drug development professionals can adapt and optimize these protocols for their specific needs in the synthesis of this and other related adenosine analogues. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.
Adenosine-2-carboxamide: A Comprehensive Technical Guide to its Biological Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological interactions of Adenosine-2-carboxamide, a significant adenosine (B11128) analog commonly known in research as 5'-N-Ethylcarboxamidoadenosine (NECA). This document details its primary biological targets, binding affinities, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.
Biological Targets and Binding Affinity
This compound primarily targets the four subtypes of adenosine receptors (ARs): A₁, A₂A, A₂B, and A₃. These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, making them attractive targets for therapeutic intervention.[1][2][3] NECA is considered a non-selective agonist, as it binds with high affinity to all four subtypes, though with some variations.[2]
The binding affinities of this compound (NECA) and other relevant adenosine receptor ligands are summarized in the table below. These values, typically represented as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration), are derived from competitive radioligand binding assays and indicate the concentration of the ligand required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower Kᵢ or IC₅₀ value signifies a higher binding affinity.
| Ligand | Receptor Subtype | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| NECA | A₁ | Rat | - | 10.66 ± 5 | [4] |
| NECA | A₂A | Rat | - | 0.48 (EC₅₀) | [5] |
| NECA | A₃ | Rat | 6.8 | - | [6] |
| 2-Chloroadenosine | A₁/A₂ | Rat | - | ~1500 | [7] |
| R-PIA | A₁ | Rat | - | 0.5 | [7] |
| R-PIA | A₂ | Rabbit | - | 3220 | [5] |
| CGS-21680 | A₂A | Human | 22 ± 0.5 | - | [8] |
| IB-MECA | A₃ | Human | 1.8 | - | |
| Cl-IB-MECA | A₃ | Human | 1.4 | - | |
| Cl-IB-MECA | A₃ | Rat | 0.33 | - | [9] |
Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Signaling Pathways
The activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.
-
A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/G₀ proteins.[1][10][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][10][11] In some instances, these receptors can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9][10]
-
A₂A and A₂B Receptors: These receptors are primarily coupled to Gₛ proteins.[1][10][11] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[1][10][11][12]
The following diagrams illustrate these principal signaling pathways.
All adenosine receptor subtypes have also been shown to couple to mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and JNK pathways, which are involved in cell proliferation, differentiation, and apoptosis.[11][13]
Experimental Protocols
The binding affinity of this compound to adenosine receptors is primarily determined using radioligand binding assays. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and a competing unlabeled ligand (e.g., NECA) at various concentrations.
Radioligand Binding Assay for Adenosine Receptors
This protocol provides a generalized methodology for a competitive binding assay. Specific parameters may need to be optimized depending on the receptor subtype and the cell/tissue preparation.
Materials:
-
Cell membranes or tissue homogenates expressing the adenosine receptor of interest.
-
Radioligand (e.g., [³H]CGS21680 for A₂A, [³H]R-PIA for A₁, [¹²⁵I]I-AB-MECA for A₃).[14]
-
This compound (NECA) or other competing ligands.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).[14]
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter or a gamma counter for ¹²⁵I.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In assay tubes, add in the following order:
-
Assay buffer.
-
Adenosine deaminase (final concentration typically 2 U/mL).
-
Increasing concentrations of the unlabeled competing ligand (e.g., NECA).
-
A fixed concentration of the radioligand (typically at or near its Kₔ value).
-
The membrane preparation (e.g., 20-50 µg of protein per tube).[14]
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[15]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter. For ¹²⁵I, a gamma counter is used.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a saturating unlabeled ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assays (e.g., Adenylyl Cyclase Activity)
To determine the functional consequence of this compound binding, adenylyl cyclase activity assays are often employed.
Principle:
This assay measures the production of cAMP in response to receptor activation. For A₁/A₃ receptors, a decrease in forskolin-stimulated adenylyl cyclase activity is measured, while for A₂A/A₂B receptors, an increase in basal or stimulated adenylyl cyclase activity is quantified.[6][16]
Brief Methodology:
-
Cell membranes are incubated with ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (e.g., NECA).[17]
-
For A₁/A₃ inhibitory assays, adenylyl cyclase is stimulated with forskolin.[6]
-
The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Dose-response curves are generated to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) of this compound.
This guide provides a foundational understanding of the biological interactions of this compound. For further detailed protocols and specific experimental conditions, it is recommended to consult the primary literature cited herein.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5'-N-ethylcarboxamido[8-3H]adenosine binds to two different adenosine receptors in membranes from the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of adenylate cyclase activity via A2-adenosine receptors in isolated tubules of the rabbit renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of several 5'-carboxamide derivatives of adenosine on adenosine receptors of human platelets and rat fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A1 and A2 adenosine receptors regulate adenylate cyclase in cultured human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenosine interaction with adenylate cyclase in rat posterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine-2-carboxamide: A Core Scaffold in Purine Nucleoside Analog Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-2-carboxamide is a purine (B94841) nucleoside analog that serves as a pivotal structural motif in the exploration of adenosine (B11128) receptor modulators. While not extensively characterized as a standalone pharmacological agent, its significance lies in its role as a synthetic precursor and a foundational scaffold for the development of more potent and selective adenosine receptor agonists and antagonists. Modifications at the 2-position of the adenosine molecule have been a fruitful area of research, yielding compounds with diverse pharmacological profiles. This guide provides a comprehensive overview of this compound, its synthesis, its relationship to key adenosine receptor ligands, and the experimental methodologies used for their characterization.
Adenosine, an endogenous nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP), while the A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gs), resulting in increased cAMP levels.[1] The A₂ₑ receptor can also couple to Gq proteins, activating the phospholipase C pathway. This differential signaling underlies the diverse physiological roles of adenosine, from cardiovascular regulation and neurotransmission to inflammation and immune responses.
The therapeutic potential of targeting adenosine receptors for conditions such as cardiac arrhythmias, inflammation, neurodegenerative diseases, and cancer has driven extensive research into the development of selective ligands. The substitution at the 2-position of the purine ring has been a key strategy in this endeavor.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives typically involves multi-step chemical processes starting from protected adenosine precursors. A common strategy involves the introduction of a leaving group, such as iodine, at the 2-position, which can then be displaced by various nucleophiles or used in cross-coupling reactions.
A general synthetic pathway to 2-substituted adenosine analogs often starts with 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine.[2] Selective substitution at the 6-position, followed by reactions at the 2-position, and subsequent deprotection of the ribose moiety, allows for the creation of a diverse library of compounds.[2] For instance, Sonogashira coupling with terminal alkynes can yield 2-alkynyl derivatives.[2]
The following diagram illustrates a generalized synthetic workflow for creating a library of 2-substituted adenosine analogs, where this compound can be considered a key intermediate or a target molecule.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) for selected adenosine receptor agonists, including the non-selective agonist NECA and other analogs with modifications at the 2-position or other positions on the adenosine scaffold. This comparative data is essential for understanding the impact of substitutions on receptor interaction.
Table 1: Binding Affinities (Ki, nM) of Selected Adenosine Receptor Agonists
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor | Reference |
| NECA | 14 | 20 | 1,500 | 23 | [3] |
| 2-Chloroadenosine | 130 | 1,100 | >10,000 | 1,890 | [3][4] |
| CGS-21680 | 290 | 19 | >10,000 | >10,000 | [3] |
| (S)-PHPNECA | 2.1 | 2.0 | 220 (EC₅₀) | 0.75 | [5] |
Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Selected Adenosine Receptor Agonists
| Compound | A₁ Receptor (cAMP Inhibition) | A₂ₐ Receptor (cAMP Stimulation) | A₂ₑ Receptor (cAMP Stimulation) | A₃ Receptor (cAMP Inhibition) | Reference |
| NECA | 7.7 | 14 | 3,100 | 25 | [3] |
| 2-Hexynyl-NECA | >1,000 | 23.3 | - | - | [6] |
| (S)-PHPNECA | - | - | 220 | - | [5] |
Signaling Pathways
This compound and its analogs exert their effects by modulating the canonical signaling pathways of adenosine receptors. Agonism at A₂ₐ and A₂ₑ receptors leads to the activation of adenylyl cyclase through Gs proteins, resulting in the production of cAMP. Conversely, agonism at A₁ and A₃ receptors inhibits adenylyl cyclase via Gi proteins.
The following diagram illustrates the primary signaling cascades initiated by the activation of A₂-type adenosine receptors.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
An In-depth Technical Guide to the Pharmacokinetics and Cellular Uptake of Adenosine Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics, cellular uptake mechanisms, and pharmacodynamics of adenosine (B11128) carboxamide derivatives. These synthetic analogs of adenosine are pivotal tools in pharmacology, offering greater stability and receptor selectivity than the endogenous nucleoside. This document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological pathways to support advanced research and development.
Introduction
Adenosine is an endogenous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] Its therapeutic potential is limited by a very short plasma half-life of less than 10 seconds, owing to rapid cellular uptake and metabolism.[2][3][4] Adenosine carboxamide derivatives, such as the widely studied 5'-N-ethylcarboxamidoadenosine (NECA), were developed to overcome these limitations.[5][6] These analogs feature modifications, typically at the 5'-position of the ribose moiety, that confer resistance to metabolic degradation and alter receptor binding affinity and selectivity, making them invaluable for studying purinergic signaling. This guide focuses on these derivatives, with a particular emphasis on NECA and other relevant analogs as representative examples of the class.
Pharmacokinetics
Detailed pharmacokinetic data for every adenosine carboxamide derivative is not available; however, general principles can be derived from key analogs and the parent compound, adenosine. The primary goal in designing these derivatives is to prolong their duration of action compared to adenosine.[3]
2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption and Distribution: Due to their intended use in research and clinical settings (e.g., as pharmacological probes or diagnostic agents), these compounds are often administered intravenously.[4][7] Following administration, they distribute from the circulation via cellular uptake, primarily by erythrocytes and vascular endothelial cells.[8]
-
Metabolism: Unlike adenosine, which is rapidly phosphorylated by adenosine kinase or deaminated by adenosine deaminase (ADA), synthetic analogs are designed to be poor substrates for these enzymes.[3][5] For example, modification at the N⁶-position can prevent degradation by ADA, while changes at the 5'-position, such as the ethylcarboxamide group in NECA, enhance stability.[3] The primary route of elimination for adenosine is as uric acid in the urine.[8]
-
Half-Life: The metabolic stability of these derivatives leads to significantly longer half-lives compared to adenosine. For instance, the A₃-selective agonist IB-MECA has a reported half-life of 8–9 hours in humans, a stark contrast to adenosine's sub-10-second half-life.[3]
Cellular Uptake Mechanisms
The concentration of adenosine and its analogs in the extracellular space is critically regulated by nucleoside transporters (NTs), which mediate their flux across the cell membrane.[9] These transporters belong to two major solute carrier (SLC) families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).
-
Equilibrative Nucleoside Transporters (ENTs): ENTs (ENT1-ENT4) facilitate the bidirectional transport of nucleosides down their concentration gradient.[10] This process is sodium-independent. ENTs are considered the primary mechanism for adenosine clearance from the extracellular space, thereby terminating its signaling.[10] The transporter ENT1, in particular, has been identified as a major player in modulating purinergic signaling.[11]
-
Concentrative Nucleoside Transporters (CNTs): CNTs mediate the unidirectional influx of nucleosides into the cell against a concentration gradient, a process driven by a sodium gradient.
The interplay between receptor activation and transporter activity is complex. Studies have shown that activation of the A₂ₐ receptor can, in turn, facilitate the activity of nucleoside transporters, creating a feedback loop that modulates extracellular adenosine levels.
Figure 1: Cellular uptake of adenosine analogs via equilibrative nucleoside transporters (ENTs).
Pharmacodynamics and Signaling Pathways
Adenosine carboxamide derivatives exert their effects by binding to and activating adenosine receptors. Most are non-selective or have varied selectivity profiles across the four receptor subtypes.[7][12]
-
A₁ and A₃ Receptors: These receptors preferentially couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
-
A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Below are diagrams illustrating the canonical signaling pathways for Gαs- and Gαi-coupled adenosine receptors.
Figure 2: Gαs-coupled adenosine receptor signaling pathway.
Figure 3: Gαi-coupled adenosine receptor signaling pathway.
Quantitative Data Presentation
The binding affinities of various adenosine carboxamide derivatives and related agonists for different adenosine receptor subtypes are summarized below. This data is critical for selecting appropriate compounds for specific research applications.
Table 1: Binding Affinities (Ki in nM) of Adenosine Agonists at Human Receptors
| Compound | A₁ Receptor (Ki, nM) | A₂ₐ Receptor (Ki, nM) | A₃ Receptor (Ki, nM) | A₂ₑ Receptor (EC₅₀, nM) | Selectivity Profile |
|---|---|---|---|---|---|
| NECA | 1.88 | 6.66 | 3.5 | ~1000 | Non-selective agonist[13] |
| CCPA | 0.8 | 2300 | 42 | >10,000 | Highly A₁-selective[14][15] |
| CPA | 0.8 (rat) | - | - | - | A₁-selective[14] |
| CGS 21680 | 1500 | 55 | >10,000 | - | A₂ₐ-selective[16] |
Data compiled from multiple sources.[13][14][15][16] Note that receptor source (e.g., human, rat) and assay conditions can influence absolute values.
Experimental Protocols
Characterizing the interaction between adenosine derivatives and their targets involves a suite of standardized in vitro assays.
6.1 Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[17][18] Competition assays are used to determine the inhibition constant (Ki) of unlabeled test compounds.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.[19]
-
Assay Incubation: In a 96-well plate, membrane preparations (e.g., 50-120 µg protein) are incubated with a specific radioligand (e.g., [³H]NECA, [³H]PIA) and varying concentrations of the unlabeled test compound.[19][20]
-
Defining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand to saturate the receptors and measure non-specific binding.
-
Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).[19] Bound and free radioligand are then separated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a substance like polyethylenimine to reduce non-specific filter binding.[19][21]
-
Quantification: The filters are washed with ice-cold buffer, dried, and the radioactivity trapped on them is counted using a scintillation counter.[19]
-
Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. The data is then analyzed using non-linear regression to determine IC₅₀ values, which are converted to Ki values using the Cheng-Prusoff equation.[19]
Figure 4: Experimental workflow for a competitive radioligand binding assay.
6.2 Protocol: Cellular Uptake Assay
This assay measures the ability of a compound to inhibit the transport of adenosine into cells.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses nucleoside transporters, such as U937 or HeLa cells.[10][22]
-
Pre-incubation: Plate the cells (e.g., 1 x 10⁶ cells/well) and pre-incubate them with the test compound or vehicle control for a defined period (e.g., 20-60 minutes) at room temperature.[10][22]
-
Uptake Initiation: Add a low concentration of radiolabeled adenosine (e.g., 10 nM [³H]Adenosine) to initiate uptake.[10]
-
Uptake Termination: After a short incubation period (e.g., 2 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.[10]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in wells treated with the test compound to control wells. A known transporter inhibitor (e.g., NBTI) is used as a positive control.[10] Results are expressed as the percent inhibition of adenosine uptake.[22]
6.3 Protocol: cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Use cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., HEK293 cells).
-
Assay Preparation: Harvest cells and incubate them with a detection reagent. For Gαi-coupled receptors, cells are first stimulated with an agent like forskolin (B1673556) to raise basal cAMP levels.[23]
-
Compound Addition: Add the agonist (to measure stimulation) or antagonist (to measure inhibition of an agonist's effect) at various concentrations.
-
Lysis and Detection: After incubation, lyse the cells to release intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based systems (e.g., GloSensor).[24][25][26]
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[25]
Conclusion
Adenosine carboxamide derivatives are powerful pharmacological agents that have been instrumental in elucidating the complex roles of purinergic signaling. Their enhanced stability and varied receptor selectivity profiles make them superior to endogenous adenosine for in vitro and in vivo studies. Understanding their pharmacokinetics, cellular transport via ENT and CNT systems, and the specific signaling pathways they activate is crucial for the rational design of experiments and the development of novel therapeutics targeting adenosine receptors for a wide range of conditions, including cardiovascular, inflammatory, and neurological disorders. Future research will likely focus on developing compounds with even greater subtype selectivity and favorable pharmacokinetic properties for targeted therapeutic applications.
References
- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 2. International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Adenosine receptor agonists: from basic medicinal chemistry to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. selleck.co.jp [selleck.co.jp]
- 13. caymanchem.com [caymanchem.com]
- 14. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. d-nb.info [d-nb.info]
- 21. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 22. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. researchgate.net [researchgate.net]
- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of Novel Adenosine-2-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of novel adenosine-2-carboxamide (B3279899) derivatives, a promising class of compounds targeting adenosine (B11128) receptors. This document details the synthesis, biological evaluation, and structure-activity relationships of these derivatives, offering insights into their potential as therapeutic agents. The information is presented to facilitate further research and development in this critical area of medicinal chemistry.
Introduction to Adenosine Receptors and this compound Derivatives
Adenosine is a ubiquitous endogenous nucleoside that plays a crucial role in numerous physiological and pathophysiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase activity. The diverse expression and function of these receptors have made them attractive targets for the treatment of a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.
The development of selective agonists and antagonists for these receptors is a key objective in medicinal chemistry. Modifications at the C2 and N6 positions of the adenosine scaffold have been extensively explored to enhance potency and selectivity. This compound derivatives, in particular, have emerged as a versatile scaffold for the development of potent and selective adenosine receptor ligands.
Synthesis of Novel this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process starting from readily available adenosine precursors. A general synthetic workflow is outlined below.
General Synthetic Protocol
A common route to N6-substituted 2-carboxamidoadenosine derivatives begins with a protected 2-haloadenosine derivative. The following is a representative, generalized protocol:
-
Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of the starting adenosine analog are protected, often as silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride) or acetonides, to prevent unwanted side reactions.
-
Introduction of the 2-Carboxamide Moiety: The 2-halo substituent is replaced with a carboxamide group. This can be achieved through various methods, including palladium-catalyzed carbonylation in the presence of an amine or by conversion to a nitrile followed by hydrolysis.
-
N6-Substitution: The N6-position of the adenine (B156593) ring is often substituted to enhance selectivity and potency for specific adenosine receptor subtypes. This is typically achieved by reacting the 6-amino group with an appropriate alkyl or aryl halide in the presence of a base.
-
Deprotection: The protecting groups on the ribose hydroxyls are removed using appropriate reagents (e.g., a fluoride (B91410) source for silyl ethers or acidic conditions for acetonides).
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the desired this compound derivative.
Biological Evaluation and Structure-Activity Relationships
The biological activity of novel this compound derivatives is primarily assessed through in vitro binding and functional assays. These studies are crucial for determining the affinity (Ki) and potency (EC50 or IC50) of the compounds at the four adenosine receptor subtypes and for establishing their structure-activity relationships (SAR).
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected this compound and related derivatives at human adenosine receptors.
Table 1: Binding Affinities (Ki, nM) of Adenosine Derivatives at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| Adenosine | 1,200 | 2,500 | >10,000 | 3,700 | N/A |
| NECA | 14 | 20 | 2,400 | 6.2 | [1] |
| 2-Chloroadenosine | 1.4 | 25 | >10,000 | 1.4 | [2][3] |
| N6-Cyclohexyladenosine (CHA) | 0.7 | 1,200 | >10,000 | 1,000 | [4] |
| CGS-21680 | 290 | 27 | 89,000 (EC50) | 67 | [1] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | 3.5 | 2,000 | >10,000 | 1.4 | [3] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | 825 | 462 | >10,000 | 0.33 | [3] |
Table 2: Functional Potency (EC50/IC50, nM) of Adenosine Derivatives
| Compound | Assay Type | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) | Reference |
| NECA | Adenylyl Cyclase | - | 60 (EC50) | 2,400 (EC50) | - | [4] |
| CHA | Adenylyl Cyclase | - | 580 (EC50) | - | - | [4] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Adenylyl Cyclase | - | - | - | 67 (IC50) | [3] |
| N6-benzylNECA | Adenylyl Cyclase | - | - | - | 1,610 (IC50) | [3] |
Note: Ki, EC50, and IC50 values can vary depending on the experimental conditions and cell types used.
Key Structure-Activity Relationship Insights
-
C2-Position: Substitution at the C2 position of the adenine ring is a critical determinant of selectivity. Small, electron-withdrawing groups like chlorine can enhance affinity at A1 and A3 receptors.[2][3] Bulky substituents at the C2 position, particularly when combined with a 5'-N-ethylcarboxamido group, tend to favor A2A receptor selectivity.
-
N6-Position: The N6-position is highly amenable to substitution for achieving selectivity, particularly for the A1 and A3 receptors. Bulky, lipophilic groups at the N6-position generally increase A1 receptor affinity. The combination of N6- and 5'-substitutions can lead to high A3 receptor affinity and selectivity.[3]
-
5'-Position: The 5'-carboxamide modification, as seen in NECA, generally enhances potency at multiple adenosine receptor subtypes.[1] Further modifications of the 5'-carboxamide can fine-tune selectivity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of novel compounds. The following sections provide an overview of the key assays used in the characterization of this compound derivatives.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]CHA for A1, [3H]CGS21680 for A2A) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay determines whether a compound acts as an agonist or antagonist by measuring its effect on the production of cyclic AMP (cAMP).
Protocol Outline:
-
Cell Culture: Whole cells expressing the adenosine receptor of interest are cultured in appropriate media.
-
Incubation: The cells are incubated with varying concentrations of the test compound. For A1/A3 receptors (Gi-coupled), adenylyl cyclase is typically stimulated with forskolin, and the ability of the agonist to inhibit this stimulation is measured. For A2A/A2B receptors (Gs-coupled), the ability of the agonist to directly stimulate cAMP production is assessed.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Pharmacokinetics and In Vivo Evaluation
While in vitro assays are crucial for initial characterization, the evaluation of the pharmacokinetic properties and in vivo efficacy of lead compounds is essential for their development as therapeutic agents.
Pharmacokinetic Parameters
Key pharmacokinetic parameters that are evaluated include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma after administration.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
The half-life of adenosine itself is very short, but synthetic derivatives can have significantly longer half-lives. For example, the A3-selective agonist IB-MECA has a half-life of 8-9 hours in humans.[5]
In Vivo Models
The in vivo efficacy of novel this compound derivatives is assessed in animal models relevant to the therapeutic indication. For example, A2A receptor agonists may be evaluated in models of inflammation or Parkinson's disease, while A1 receptor agonists may be tested in models of cardiac ischemia.
Signaling Pathways
The activation of adenosine receptors by this compound derivatives initiates intracellular signaling cascades that mediate their physiological effects.
Conclusion and Future Directions
The discovery and development of novel this compound derivatives continue to be a vibrant area of research. The versatility of this chemical scaffold allows for the fine-tuning of potency and selectivity for the four adenosine receptor subtypes. Future research will likely focus on:
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of adenosine receptors will facilitate the rational design of new ligands with improved properties.[5]
-
Development of Subtype-Selective Ligands: The development of highly selective agonists and antagonists for each receptor subtype remains a key goal to minimize off-target effects.
-
Exploration of Allosteric Modulators: In addition to orthosteric ligands, the discovery of allosteric modulators offers a novel approach to modulate adenosine receptor activity.
-
Advanced In Vivo Characterization: Comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic modeling, will be crucial for translating promising in vitro findings into clinical candidates.
This technical guide provides a foundational understanding of the current state of research on this compound derivatives. By leveraging the data and methodologies presented herein, researchers can continue to advance the development of novel therapeutics targeting adenosine receptors.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor agonists: binding and adenylate cyclase stimulation in rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine-2-carboxamide: A Technical Guide for Use as a Chemical Probe for Adenosine Receptors
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of adenosine-2-carboxamide (B3279899) as a potential chemical probe for the study of adenosine (B11128) receptors. Due to a notable lack of publicly available pharmacological data for this compound (CAS: 70255-72-0), this document utilizes the well-characterized, structurally related 2-substituted adenosine analog, 2-Chloroadenosine (2-CADO) , as an illustrative example to detail the requisite characterization of such a probe. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating chemical probes for adenosine receptors. It covers binding affinity and functional potency, detailed experimental methodologies, and the signaling pathways associated with adenosine receptor activation.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are critical drug targets for a variety of pathological conditions, including cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases. Chemical probes are indispensable tools for dissecting the pharmacology and therapeutic potential of these receptors. An ideal probe exhibits high affinity and selectivity for its target, enabling precise interrogation of receptor function.
This guide focuses on the characterization of 2-substituted adenosine analogs, using 2-Chloroadenosine (2-CADO) as a case study in the absence of data for this compound. Modifications at the 2-position of the adenosine purine ring are a common strategy to alter the affinity and selectivity of ligands for adenosine receptor subtypes.
Pharmacological Profile of 2-Chloroadenosine (Illustrative Example)
Disclaimer: The following data pertains to 2-Chloroadenosine (2-CADO) and is presented as an illustrative example due to the absence of publicly available pharmacological data for this compound.
The pharmacological profile of a chemical probe is defined by its binding affinity (Kᵢ) and functional potency (EC₅₀) at the target receptors. These quantitative measures determine the probe's utility for in vitro and in vivo studies.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the probe's ability to displace a known radioligand from the receptor is quantified. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger interaction.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue Source | Reference |
| A₁ | 2-Chloroadenosine | 300 | Not Specified | [1][2] |
| A₂ₐ | 2-Chloroadenosine | 80 | Not Specified | [1][2] |
| A₂ₑ | 2-Chloroadenosine | 24,000 (EC₅₀) | Human (CHO cells) | [3] |
| A₃ | 2-Chloroadenosine | 1,900 | Not Specified | [1][2] |
Functional Potency
Functional potency measures the concentration of a ligand required to elicit a specific biological response. For GPCRs, this is often quantified by measuring the production of second messengers, such as cyclic adenosine monophosphate (cAMP). The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that produces 50% of the maximal response.
| Receptor Subtype | Ligand | EC₅₀ (µM) | Assay Type | Cell Line | Reference |
| A₂ₑ | 2-Chloroadenosine | 24 | cAMP accumulation | CHO cells | [3] |
Adenosine Receptor Signaling Pathways
Activation of adenosine receptors by an agonist initiates intracellular signaling cascades. The A₁ and A₃ receptors predominantly couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, the A₂ₐ and A₂ₑ receptors primarily couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels. Additionally, these receptors can engage other signaling pathways, including those mediated by Gₐ proteins and β-arrestins.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and application of a chemical probe. The following are generalized protocols for radioligand binding and cAMP functional assays, which would be used to determine the pharmacological profile of a compound like this compound.
Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to adenosine receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-CGS21680 for A₂ₐ, [³H]-DPCPX for A₁).
-
Test compound (e.g., 2-Chloroadenosine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the target receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of radioligand.
-
Varying concentrations of the test compound.
-
For determining non-specific binding, add a saturating concentration of a non-selective ligand instead of the test compound.
-
For determining total binding, add binding buffer instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of a test compound to stimulate (for A₂ₐ/A₂ₑ) or inhibit (for A₁/A₃) the production of cAMP in whole cells.
Materials:
-
Whole cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Test compound (e.g., 2-Chloroadenosine).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Forskolin (B1673556) (for A₁/A₃ assays to pre-stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a PDE inhibitor for a short period.
-
Agonist Stimulation (for A₂ₐ/A₂ₑ): Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Inhibition of Stimulated cAMP (for A₁/A₃): Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate cAMP production. Incubate for a defined period at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log of the test compound concentration. For agonist assays, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Eₘₐₓ). For inhibition assays, determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.
Experimental and Logical Workflow
The characterization of a novel chemical probe for adenosine receptors follows a logical progression from initial screening to detailed pharmacological profiling.
Conclusion
While this compound remains an uncharacterized ligand in the public domain, the principles for its evaluation as a chemical probe for adenosine receptors are well-established. By employing a systematic approach that includes quantitative assessment of binding affinity and functional potency across all receptor subtypes, as detailed in this guide using 2-Chloroadenosine as an illustrative example, researchers can rigorously validate new chemical tools. Such characterization is fundamental to the accurate interpretation of experimental results and the advancement of our understanding of adenosine receptor biology and pharmacology. Future studies are required to determine the pharmacological profile of this compound to ascertain its potential utility as a selective chemical probe.
References
- 1. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
Unexplored Biological Functions and Pathways of Adenosine-2-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, modulates a vast array of physiological processes through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogues has been instrumental in dissecting the roles of these receptors and holds significant therapeutic promise. While "Adenosine-2-carboxamide" as a parent molecule is not extensively studied, its derivatives, particularly those with substitutions at the 2-position of the purine ring, have emerged as potent and selective agonists for the A3 adenosine receptor (A3AR). These compounds are under investigation for their anti-inflammatory and anti-cancer properties. This guide delves into the known biological functions and signaling pathways of 2-substituted adenosine carboxamide derivatives, with a primary focus on their action as A3AR agonists. Crucially, it also illuminates the unexplored territories of their biological activities, including the potential for biased agonism and off-target effects, which represent the next frontier in adenosine receptor research and drug development.
Known Biological Functions: Potent and Selective A3 Adenosine Receptor Agonism
The majority of research on This compound (B3279899) derivatives has centered on modifications at the 2-position, often in conjunction with substitutions at the N6 and 5' positions, to enhance affinity and selectivity for the A3 adenosine receptor. These derivatives have been pivotal in characterizing the physiological and pathophysiological roles of the A3AR.
Anti-Inflammatory and Cytoprotective Effects
Activation of the A3AR by these synthetic agonists has been shown to exert potent anti-inflammatory effects. This is primarily achieved through the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in inflammatory cells. The A3AR is often overexpressed in inflammatory cells, making it a promising target for conditions like rheumatoid arthritis and psoriasis.
Anti-Cancer Activity
The A3AR is also found to be highly expressed in various tumor cells. A3AR agonists have demonstrated anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This has led to the investigation of these compounds as potential cancer therapeutics.
Quantitative Data: Binding Affinities of 2-Substituted Adenosine Carboxamide Derivatives
The following table summarizes the binding affinities (Ki) of representative 2-substituted adenosine carboxamide derivatives for human adenosine receptor subtypes, highlighting their selectivity for the A3AR.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| N6-methyl-2-phenylethynyl-5'-N-methylcarboxamidoadenosine | 33,880 | 42,680 | 0.44 | ~77,000 | ~97,000 |
| 2-(3-hydroxy-3-phenyl)propyn-1-yl-5'-N-ethylcarboxamidoadenosine | >10,000 | >10,000 | 0.4 | >25,000 | >25,000 |
| 2-(2-phenyl)ethynyl-5'-N-ethylcarboxamidoadenosine (PENECA) | 600 | 600 | 6 | 100 | 100 |
| N6-Arylcarbamoyl-adenosine-5'-N-ethyluronamide derivative (Compound 31) | >10,000 | >10,000 | 9 | >1,111 | >1,111 |
Established Signaling Pathways of A3AR Agonists
Upon activation by 2-substituted adenosine carboxamide derivatives, the A3AR, primarily coupled to Gi/o proteins, initiates a cascade of intracellular events.
Inhibition of Adenylyl Cyclase
The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
Figure 1. Canonical Gi-mediated signaling pathway of A3AR agonists.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
A3AR activation can also lead to the stimulation of MAPK pathways, such as ERK1/2 and p38 MAPK. This arm of signaling is implicated in the receptor's effects on cell proliferation and apoptosis.
Unexplored Biological Functions and Pathways: The Next Frontier
While the role of 2-substituted adenosine carboxamides as conventional A3AR agonists is well-documented, several avenues for their biological functions remain largely unexplored.
Biased Agonism: A Paradigm Shift in Drug Action
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. It is increasingly recognized that biased agonists could lead to more targeted therapies with fewer side effects. The potential for 2-substituted adenosine carboxamides to act as biased agonists at the A3AR is a critical and underexplored area. For instance, a biased agonist might selectively activate the anti-inflammatory MAPK pathway without significantly engaging the canonical cAMP pathway, or vice versa.
Figure 2. Experimental workflow to investigate biased agonism.
Off-Target Effects and Non-Receptor-Mediated Pathways
The high concentrations sometimes required for in vitro studies raise the possibility of off-target effects. It is conceivable that these compounds interact with other cellular components, such as enzymes or ion channels, leading to unexplored biological consequences. For example, some drugs have been found to inhibit adenosine transporters, leading to an increase in extracellular adenosine and subsequent activation of all adenosine receptors, which can cause side effects like headaches and hypotension. A systematic screening of 2-substituted adenosine carboxamides against a panel of off-targets is warranted.
Modulation of Other Adenosine Receptor Subtypes
While optimized for A3AR, some derivatives may possess unappreciated activity at other adenosine receptor subtypes, particularly at higher concentrations. A thorough characterization of their full pharmacological profile across all four adenosine receptors could reveal novel therapeutic applications or potential side effects.
Receptor Dimerization and Trafficking
Adenosine receptors are known to form homodimers and heterodimers with other GPCRs. The influence of 2-substituted adenosine carboxamides on the formation and signaling of these receptor complexes is an unexplored area that could significantly impact their overall biological effect.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of adenosine receptor ligands. Specific parameters may require optimization.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]NECA or a subtype-selective radioligand), and varying concentrations of the unlabeled test compound (this compound derivative).
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a known non-radioactive ligand.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
-
Cell Preparation:
-
Culture cells expressing the adenosine receptor of interest.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of the this compound derivative.
-
For A3AR (Gi-coupled), co-stimulate with forskolin (B1673556) to activate adenylyl cyclase, and measure the inhibition of this activation by the test compound.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or TR-FRET kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for stimulation) or IC50 (for inhibition).
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist.
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound in the presence of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
-
Filtration and Counting:
-
Filter the reaction mixture and measure the bound radioactivity as described for the radioligand binding assay.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 and Emax for G protein activation.
-
Conclusion and Future Directions
Derivatives of this compound have proven to be invaluable tools for probing the function of the A3 adenosine receptor, with significant potential as therapeutic agents for inflammatory diseases and cancer. However, to fully realize their clinical potential and to uncover novel biological roles, research must now venture into the "unexplored." A deeper investigation into biased agonism, off-target effects, and the modulation of receptor complexes will undoubtedly unveil a more nuanced understanding of these compounds' mechanisms of action and could pave the way for the development of next-generation, highly targeted purinergic drugs. The experimental frameworks provided in this guide offer a starting point for researchers to embark on this exciting journey of discovery.
Structure-activity relationship of Adenosine-2-carboxamide analogs
An In-depth Technical Guide on the Structure-Activity Relationship of Adenosine-2-Carboxamide (B3279899) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound analogs, a critical class of ligands targeting adenosine (B11128) receptors. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents for a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[1][2] This document outlines the key structural modifications influencing ligand affinity and efficacy, presents quantitative data in a structured format, details common experimental protocols, and illustrates relevant biological and experimental pathways.
Adenosine Receptor Signaling Pathways
Adenosine exerts its physiological effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are coupled to different G proteins and thus trigger distinct intracellular signaling cascades. The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] Conversely, the A2A and A2B receptors are predominantly coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP production.[3][6][7] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[4][8]
Structure-Activity Relationship of this compound Analogs
The adenosine scaffold offers several positions for chemical modification to modulate receptor affinity, selectivity, and efficacy. For this compound analogs, the most critical positions for SAR are the C2, N6, and C5' positions.
Modifications at the C2-Position
Substitution at the C2-position of the adenine (B156593) ring is a key determinant of affinity and selectivity, particularly for the A2A receptor. The introduction of a carboxamide group at this position is a foundational element of this class of analogs. Further modifications to this carboxamide, or the introduction of other substituents like alkynes, thioethers, and secondary amines, can significantly enhance affinity for the A2A receptor.[9][10] For instance, the presence of a 2-(2-phenylethyl)amino modification is conducive to enhanced A2A receptor affinity.[9] Bulky C2 substituents can also promote stable and long-lived binding, leading to sustained agonist responses.[11]
Modifications at the N6-Position
The N6-position of the adenine ring is crucial for differentiating between A1 and A3 receptor affinity and the other subtypes. Small alkyl or cycloalkyl substituents, such as cyclopentyl in N6-cyclopentyladenosine (CPA), generally confer high A1 receptor affinity and selectivity.[12][13] For A3 receptor agonists, N6-benzyl modifications are often favored, and the presence of a meta-substituted benzyl (B1604629) group can enhance affinity.[14] Combining N6 modifications with changes at other positions is a common strategy to fine-tune selectivity.
Modifications at the Ribose Moiety (C5'-Position)
The ribose moiety, particularly the C5'-position, plays a significant role in the potency and selectivity of adenosine analogs. The introduction of a 5'-N-alkyluronamide, as seen in the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine), tends to maintain or enhance selectivity for the A2A and A3 receptors.[9][14] This modification is often combined with C2 and N6 substitutions to create highly potent and selective agonists.[9]
Quantitative Data on this compound Analogs
The following tables summarize the binding affinities (Ki) and potencies (EC50) of representative this compound analogs at human adenosine receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of this compound Analogs
| Compound | A1 | A2A | A2B | A3 | Reference |
| Adenosine | ~1000 | ~2000 | >10000 | ~5000 | [9] |
| NECA | 13 | 14 | 1200 | 25 | [15] |
| CGS-21680 | 245 | 15 | >10000 | 830 | [10] |
| (S)-PHPNECA | 1400 | 120 | 220 | 1300 | [16] |
| IB-MECA | 2330 | 3300 | >10000 | 1.3 | [17] |
| Cl-IB-MECA | 3440 | 3320 | >10000 | 0.33 | [17] |
| CVT-3619 | 55 | >11000 | >55000 | >1100 | [18] |
Table 2: Potency (EC50, nM) of this compound Analogs in Functional Assays
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| NECA | A2B | cAMP Accumulation | 1160 | [19] |
| (S)-PHPNECA | A2B | Adenylyl Cyclase | 220 | [16] |
| IB-MECA | A3 | Gi/Go Activation | 18800 | [20] |
| CGS-21680 | A2A | cAMP Accumulation | 19 | [10] |
Experimental Protocols
The characterization of this compound analogs involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor subtype.
-
Membrane Preparation: Cells stably expressing the desired human adenosine receptor subtype (e.g., HEK-293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[21][22]
-
Assay Procedure: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGS21680 for A2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[22]
-
Data Analysis: The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
These assays measure the ability of a compound to activate or inhibit the receptor's signaling pathway.
-
Cell Culture: CHO or HEK-293 cells expressing the receptor of interest are cultured in 24-well plates.[22]
-
Assay Procedure: The cells are treated with the test compound in the presence of an inhibitor of phosphodiesterase (e.g., rolipram) to prevent cAMP degradation. For Gi-coupled receptors (A1, A3), the assay is often performed in the presence of forskolin (B1673556) to stimulate basal cAMP levels, and the inhibitory effect of the agonist is measured.[22]
-
cAMP Measurement: Intracellular cAMP levels are quantified using methods such as competitive protein binding assays or HTRF (Homogeneous Time-Resolved Fluorescence).[19][22]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Studies
In vivo studies are conducted to evaluate the physiological effects of the compounds in living organisms. For example, in conscious spontaneously hypertensive rats, the hemodynamic responses (e.g., changes in mean arterial pressure and heart rate) to the administration of adenosine agonists are measured to assess their cardiovascular effects.[23] Another common in vivo assay in mice is the measurement of drug-induced hypothermia, as activation of any of the four adenosine receptors can cause a drop in body temperature.[24]
Logical Relationships in SAR
The design of selective adenosine receptor ligands is a multifactorial process where modifications at different positions of the adenosine scaffold have interdependent effects on the final pharmacological profile of the compound.
Conclusion
The structure-activity relationship of this compound analogs is a well-explored area that has yielded numerous potent and selective ligands for adenosine receptors. The key to designing subtype-selective compounds lies in the strategic combination of modifications at the C2, N6, and C5' positions of the adenosine scaffold. A thorough understanding of these SAR principles, supported by robust experimental characterization, is essential for the continued development of novel therapeutics targeting the adenosinergic system. The data and protocols presented in this guide serve as a comprehensive resource for researchers in this field.
References
- 1. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 2. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
- 20. innoprot.com [innoprot.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo phenotypic validation of adenosine receptor-dependent activity of non-adenosine drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Adenosine-2-carboxamide in In Vitro Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Adenosine-2-carboxamide, also known as 2-Chloroadenosine (2-CADO), in in vitro radioligand binding assays for the characterization of adenosine (B11128) receptors. This document includes detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound and Adenosine Receptors
This compound is a metabolically stable analog of adenosine that acts as an agonist at adenosine receptors.[1] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, all of which are G protein-coupled receptors (GPCRs) and play crucial roles in various physiological processes, making them attractive targets for drug discovery.[2] Radioligand binding assays are a robust and sensitive method, often considered the gold standard, for quantifying the interaction of ligands like this compound with these receptors.[3][4]
Data Presentation: Binding Affinities of Adenosine Receptor Ligands
The following table summarizes the binding affinities (Ki) of this compound and other common adenosine receptor ligands for different human adenosine receptor subtypes. This data is essential for designing and interpreting competitive radioligand binding assays.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| This compound (2-Chloroadenosine) | 300[1][5] | 80[1][5] | 1900[1][5] |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 14 | 20 | 6.2 |
| CGS-21680 | ~2700 | 22 | ~1600 |
| R-PIA | 1.1 | 130 | 440 |
| IB-MECA | 2300 | 4100 | 1.2 |
Note: Ki values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.
Experimental Protocols
Membrane Preparation from Cells or Tissues
A high-quality membrane preparation expressing the target adenosine receptor is crucial for a successful binding assay.
Materials:
-
Cells or tissue expressing the adenosine receptor of interest
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose (B13894) solution (10%)
-
Homogenizer
-
High-speed centrifuge
Protocol:
-
Harvest cells or dissect the tissue of interest on ice.
-
Homogenize the cells or tissue in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.[6]
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a specific radioligand from the target receptor.
Materials:
-
Membrane preparation containing the adenosine receptor of interest
-
Radioligand specific for the target receptor (e.g., [3H]CGS-21680 for A2A receptors)[7][8]
-
This compound (or other test compounds) at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[6]
-
Non-specific binding determinator (e.g., a high concentration of a non-labeled potent ligand like NECA)[7]
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[6]
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer.[6]
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand solution.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of the non-specific binding determinator, and 50 µL of radioligand solution.
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of radioligand solution.[6]
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[6][7]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][7]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove any unbound radioligand.[7]
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 Value: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis.
-
Calculate the Ki Value: The Ki value, which represents the binding affinity of the test compound, can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by the four adenosine receptor subtypes.
Caption: Overview of Adenosine Receptor Signaling Pathways.
Experimental Workflow for Competitive Radioligand Binding Assay
This diagram outlines the key steps involved in performing a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. 2-Chloroadenosine - Biochemicals - CAT N°: 15612 [bertin-bioreagent.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Adenosine-2-Carboxamide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of adenosine-2-carboxamide (B3279899) and its analogs, such as the widely studied A₂ₐ receptor agonist CGS21680, in rodent models. This document outlines detailed experimental protocols, summarizes key quantitative data from various studies, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.
Introduction
This compound and its derivatives are potent agonists of the adenosine (B11128) A₂ₐ receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, vasculature, and immune cells. Activation of the A₂ₐ receptor is implicated in a range of physiological processes, including the regulation of motor function, inflammation, and cardiovascular tone. Consequently, these compounds are valuable tools for investigating the therapeutic potential of targeting the A₂ₐ receptor in various disease models, such as Parkinson's disease, Huntington's disease, and inflammatory conditions.
Quantitative Data from In Vivo Rodent Studies
The following tables summarize quantitative data from several in vivo studies that utilized the adenosine A₂ₐ receptor agonist CGS21680, a close analog of this compound.
Table 1: Intraperitoneal (i.p.) Administration of CGS21680 in Rodent Models
| Rodent Model | Compound | Dosage | Vehicle | Key Quantitative Findings |
| R6/2 Huntington's Disease Mice | CGS21680 | 0.5 mg/kg daily for 3 weeks | Not specified | Increased NR2A subunit expression and the NR2A/NR2B ratio in the cortex.[1] |
| Wistar Rats | CGS21680 | 1 mg/kg | Not specified | Reduced binding potential of the D2 receptor ligand [¹¹C]raclopride in the striatum. |
| Non-dependent Wistar Rats | CGS21680 | 0.065, 0.095, and 0.125 mg/kg | Not specified | Bimodal effect on 10% ethanol (B145695) operant self-administration, with the intermediate dose being most effective. |
| Sprague-Dawley Rats | CGS21680 | 0.0125, 0.025, 0.05, 0.1, and 0.2 mg/kg | 2% Dimethyl sulfoxide (B87167) (DMSO) solution | Dose-dependent reduction in lever presses in an effort-related choice task. |
Table 2: Intracerebroventricular (i.c.v.) Administration of CGS21680 in Rat Models
| Rodent Model | Compound | Dosage | Vehicle | Key Quantitative Findings |
| Food-Restricted Rats | CGS21680 | 0.25 and 1.0 nmol | Saline | Dose-dependent decrease in horizontal and vertical motor activity.[2] |
| Food-Restricted Rats | CGS21680 | 1.0 nmol | Saline | Blocked the acquisition of wheel running.[2] |
| Sprague-Dawley Rats | CGS21680 | 6.0, 12.0, and 24.0 ng/0.5 µl per side | Saline | Dose-dependent decrease in lever pressing and increase in chow consumption. |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of CGS21680 in Mice
Materials:
-
CGS21680 hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with 28-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of CGS21680 Stock Solution:
-
Prepare a 10 mg/mL stock solution of CGS21680 in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for future use.
-
-
Preparation of Dosing Solution:
-
On the day of injection, thaw the CGS21680 stock solution.
-
For a final dose of 1 mg/kg in a 20g mouse with an injection volume of 100 µL, a final concentration of 0.2 mg/mL is required.
-
To prepare 1 mL of the final dosing solution, add 20 µL of the 10 mg/mL CGS21680 stock solution to 980 µL of sterile 0.9% saline. This results in a final DMSO concentration of 2%.
-
Vortex the solution thoroughly. If precipitation is observed, brief sonication can be used to aid dissolution.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the exact injection volume. The injection volume is typically 5-10 µL/g of body weight.
-
Restrain the mouse securely.
-
Wipe the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the CGS21680 solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection in Rats
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical drill
-
Suturing material
-
Injection pump and tubing
-
Hamilton syringe
-
CGS21680 hydrochloride
-
Sterile saline (0.9%)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a surgical drill, create a small burr hole over the target brain region (e.g., lateral ventricle). Stereotaxic coordinates will vary depending on the rat strain and age.
-
Lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision and allow the animal to recover for at least one week.
-
-
Preparation of CGS21680 for i.c.v. Injection:
-
Dissolve CGS21680 directly in sterile 0.9% saline to the desired final concentration (e.g., 2 nmol/µL).
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
-
Intracerebroventricular Injection:
-
Gently restrain the rat and remove the dummy cannula.
-
Connect the injection cannula to the Hamilton syringe via tubing and fill it with the CGS21680 solution, ensuring no air bubbles are present.
-
Insert the injection cannula into the guide cannula, extending slightly beyond the tip of the guide.
-
Infuse the desired volume (typically 0.5-1 µL) at a slow, controlled rate (e.g., 0.25 µL/min) using an injection pump.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage and observe its behavior.
-
Signaling Pathways and Experimental Workflows
A₂ₐ Adenosine Receptor Signaling Pathway
Activation of the A₂ₐ adenosine receptor, a Gs-coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream signaling events.
Caption: A₂ₐ Adenosine Receptor Signaling Pathway.
Typical Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of an this compound analog in a rodent model.
References
Application Notes and Protocols for Adenosine-2-carboxamide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adenosine-2-carboxamide (CADO) and related adenosine (B11128) receptor agonists in cell culture experiments. Due to the limited specific data exclusively for this compound, this document leverages findings from studies on adenosine and its well-characterized analogs, which are expected to have similar mechanisms of action.
Adenosine and its derivatives are crucial signaling molecules that exert their effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors, particularly the A2A receptor, triggers a cascade of intracellular events, primarily mediated by adenylyl cyclase and cyclic AMP (cAMP), influencing a wide range of cellular processes including proliferation, apoptosis, and cell cycle regulation.
Mechanism of Action
This compound, as an adenosine analog, is predicted to function as an agonist at adenosine receptors. The A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1] In contrast, A1 and A3 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase.[2] The subsequent downstream signaling can involve Protein Kinase A (PKA) and other effectors, modulating various cellular functions.[1]
Quantitative Data Summary
The following tables summarize quantitative data from cell culture experiments using adenosine and its analogs. These values can serve as a starting point for designing experiments with this compound.
Table 1: Effective Concentrations of Adenosine Analogs in Cell Culture
| Compound | Cell Line | Effect | Effective Concentration | Reference |
| Adenosine | OVCAR-3 | Inhibition of cell proliferation | Concentration-dependent | [3] |
| Adenosine | Colorectal carcinoma cell lines | Stimulation of DNA synthesis and cell proliferation | EC50: 3.8-30 µM | [4] |
| CGS21680 (A2A agonist) | PC 12 | Reduction in cell viability | Not specified | [5] |
| 2-C1-IB-MECA (A3 agonist) | Li-7A | Induction of cell death | 100-300 µM | [6] |
| Adenosine | FaDu | Inhibition of cell growth | 3 mM (for DNA fragmentation) | [7] |
| CGS21680 (A2A agonist) | TC28α2 chondrocytes | Activation of A2A receptor | 1 µM | |
| 2-Chloroadenosine (2-CADO) | - | Adenosine receptor agonist | Ki values: 300 nM (A1), 80 nM (A2A), 1900 nM (A3) | [8] |
Table 2: Experimental Conditions for In Vitro Assays
| Assay | Cell Line | Treatment | Incubation Time | Outcome | Reference |
| Cell Viability | PC 12 | NECA | 3-48 hours | Reduced cell viability | [5] |
| Apoptosis (DNA fragmentation) | FaDu | 3 mM Adenosine | 24 hours | DNA ladder formation | [7] |
| Cell Cycle Analysis | Breast Cancer Stem Cells | Adenosine | 48 hours | G1 phase arrest | [9] |
| Caspase-3 Activation | Li-7A | 6 mM ATP (degrades to adenosine) | 39 hours | Appearance of 17 kDa caspase-3 subunit | [6] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines a general procedure for treating adherent or suspension cells with this compound.
Materials:
-
This compound (CADO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Cell line of interest
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
For suspension cells, seed the cells in culture flasks at the desired density.
-
-
Preparation of CADO Stock Solution:
-
Prepare a stock solution of CADO in a suitable solvent (e.g., DMSO or sterile PBS). The solubility of adenosine is 50 mg/mL in 1 M NH4OH.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Treatment:
-
On the day of the experiment, thaw the CADO stock solution and prepare working concentrations by diluting it in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of CADO. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Analysis:
-
Following incubation, harvest the cells for downstream analysis (e.g., cell viability, apoptosis, cell cycle analysis).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with CADO as per Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of CADO as described in Protocol 1.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Cells treated with CADO as per Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with CADO as per Protocol 1
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A(2A) adenosine receptor ligands and proinflammatory cytokines induce PC 12 cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular ATP and adenosine induce cell apoptosis of human hepatoma Li-7A cells via the A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Signals Through AMPK and SIRT1 to Increase Chondrocyte Homeostasis - ACR Meeting Abstracts [acrabstracts.org]
- 8. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine BioReagent, cell culture mammalian 58-61-7 [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of adenosine (B11128) receptors using Adenosine-2-carboxamide as a reference agonist. The protocols focus on two primary functional readouts: cyclic AMP (cAMP) modulation for Gs and Gi-coupled receptors, and intracellular calcium mobilization for Gq-coupled receptors.
Introduction
Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) (A1, A2A, A2B, and A3), are crucial drug targets for a variety of therapeutic areas, including cardiovascular, inflammatory, and neurological disorders. This compound is a synthetic adenosine analogue that acts as an agonist at these receptors. High-throughput screening assays are essential for the discovery of novel and selective adenosine receptor ligands from large compound libraries.[1]
The selection of an appropriate HTS assay depends on the G protein coupling of the adenosine receptor subtype of interest:
-
A1 and A3 Receptors (Gi/o-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
A2A and A2B Receptors (Gs-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2][3]
-
A3 Receptor (Gq-coupled in some systems): In certain cellular contexts or through the co-expression of promiscuous G proteins like Gα16, A3 receptor activation can lead to the activation of phospholipase C and a subsequent increase in intracellular calcium.
This document provides detailed protocols for robust HTS assays suitable for identifying agonists and antagonists of these receptors, using this compound as a control compound.
Signaling Pathways of Adenosine Receptors
The activation of adenosine receptors by an agonist like this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G protein.
Caption: Adenosine receptor signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the potency (EC50) and binding affinity (Ki) of this compound and related adenosine receptor agonists at human adenosine receptor subtypes, as determined by various HTS-compatible assays.
Table 1: Agonist Potency (EC50) in Functional Assays
| Compound | Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | A2A | cAMP Accumulation | CHO | 12.8 | [4] |
| NECA | A2B | cAMP Accumulation | CHO | 3100 | [5] |
| NECA | A1 | Gi/Go Activation | - | 21.9 | [6] |
| 2-CADO | A3 | - | - | 51.0 | [7] |
| CGS-21680 | A2A | cAMP Accumulation | HEK293 | - | [8] |
Table 2: Binding Affinity (Ki) in Radioligand Binding Assays
| Compound | Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Alexa488-APEC | A2A | [3H]CGS21680 | CHO | 149 | [4] |
| Alexa488-APEC | A3 | [125I]I-AB-MECA | CHO | 240 | [4] |
| CVT-6883 (Antagonist) | A2B | - | - | 22 | [9] |
| ZM241385 (Antagonist) | A2A | - | HEK293 | 0.4 | [8] |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay for Gs and Gi-Coupled Receptors
This protocol is designed for a 384-well plate format and is suitable for screening compound libraries for modulators of A1, A2A, A2B, and A3 adenosine receptors. Commercially available kits such as LANCE® Ultra cAMP from PerkinElmer can be used.[10]
Objective: To quantify changes in intracellular cAMP levels in response to compound treatment.
Materials:
-
CHO or HEK293 cells stably expressing the human adenosine receptor of interest.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Adenosine Deaminase (ADA) to degrade endogenous adenosine.
-
Forskolin (for Gi-coupled receptor assays).
-
This compound (reference agonist).
-
Test compounds.
-
TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP kit containing Eu-cAMP tracer and ULight™-anti-cAMP antibody).
-
384-well white opaque microplates.
-
Multilabel plate reader with TR-FRET capability.
Workflow Diagram:
Caption: TR-FRET cAMP Assay Workflow.
Detailed Methodology:
-
Cell Plating:
-
Harvest cells and resuspend in culture medium at the desired density.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and this compound in assay buffer. The final concentration should be 2X the desired assay concentration.
-
-
Assay Procedure (Gs-Coupled Receptors - A2A, A2B):
-
On the day of the assay, remove the cell plate from the incubator and allow it to equilibrate to room temperature.
-
Add 2 µL of Adenosine Deaminase (ADA) solution to each well and incubate for 30 minutes at room temperature.
-
Add 20 µL of the 2X compound solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Assay Procedure (Gi-Coupled Receptors - A1, A3):
-
Follow the same initial steps as for Gs-coupled receptors.
-
Prepare a 2X solution of Forskolin in assay buffer.
-
Add 20 µL of the 2X compound solutions to the wells.
-
Add 20 µL of the 2X Forskolin solution to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's instructions. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided lysis buffer.
-
Add 20 µL of the detection mix to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 2: Calcium Mobilization Assay for Gq-Coupled A3 Receptors
This protocol is suitable for screening compounds that induce calcium mobilization through the A3 adenosine receptor, often expressed in a cell line co-expressing a promiscuous G protein like Gα16. The assay is typically performed using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Objective: To measure transient increases in intracellular calcium concentration upon compound stimulation.
Materials:
-
HEK293 cells stably co-expressing the human A3 adenosine receptor and Gα16.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or the dye from a FLIPR Calcium Assay Kit).
-
Probenecid (to prevent dye leakage from cells).
-
This compound (reference agonist).
-
Test compounds.
-
384-well black-walled, clear-bottom microplates.
-
FLIPR or a similar fluorescence plate reader with liquid handling capabilities.
Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Plating:
-
Plate cells in 384-well black-walled, clear-bottom plates at a suitable density and incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer, often containing probenecid. Follow the manufacturer's instructions for the specific dye or kit being used.
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Plate Preparation:
-
Prepare a separate 384-well plate containing serial dilutions of the test compounds and this compound in assay buffer. The concentrations should be 4X the final desired assay concentration.
-
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for a kinetic read, measuring fluorescence intensity before and after the addition of compounds. Typical settings include an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
The instrument will add a specified volume (e.g., 10 µL) of the compound from the compound plate to the cell plate and immediately begin recording the fluorescence signal over a period of 1-2 minutes.
-
-
Data Analysis:
-
The data is typically analyzed by measuring the maximum fluorescence intensity change from baseline after compound addition.
-
Plot the fluorescence response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values for active compounds.
-
Conclusion
The provided protocols offer robust and scalable methods for the high-throughput screening of compound libraries to identify novel modulators of adenosine receptors. The choice between a cAMP assay and a calcium mobilization assay will depend on the specific adenosine receptor subtype being targeted and the available cellular reagents. This compound serves as a valuable reference agonist for validating assay performance and for comparative analysis of newly identified active compounds. Careful optimization of cell number, reagent concentrations, and incubation times is recommended to ensure the highest quality and reproducibility of HTS data.
References
- 1. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 2. innoprot.com [innoprot.com]
- 3. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A functional screening of adenosine analogues at the adenosine A2B receptor: a search for potent agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dokumen.pub [dokumen.pub]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Electrophysiology and Patch Clamp Studies with Adenosine-2-carboxamide (CGS-21680)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-2-carboxamide, commonly known as CGS-21680, is a potent and selective agonist for the adenosine (B11128) A2A receptor.[1][2][3] This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of A2A receptor activation in various systems, including the central nervous system, cardiovascular system, and immune system. Electrophysiological techniques, particularly patch clamp, are indispensable for elucidating the precise mechanisms by which CGS-21680 modulates neuronal and cellular excitability. These application notes provide detailed protocols and supporting data for studying the effects of CGS-21680 on ion channels and synaptic transmission.
Mechanism of Action
CGS-21680 exerts its effects by binding to and activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] This pathway can modulate the activity of various ion channels, thereby altering cellular electrophysiological properties.
References
Application Notes: Investigating Cardiovascular Function with Adenosine Receptor Agonists in Isolated Organs
Introduction
Adenosine (B11128) is a critical signaling nucleoside that regulates a wide array of physiological processes in the cardiovascular system, including coronary blood flow, heart rate, and myocardial contractility.[1][2] Its effects are mediated by four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂B, and A₃.[2][3] In isolated organ systems, stable adenosine analogs are invaluable tools for dissecting the specific roles of these receptors. Carboxamide derivatives of adenosine, such as 5'-N-Ethylcarboxamidoadenosine (NECA) and CGS-21680, are frequently employed due to their receptor selectivity and metabolic stability.
Mechanism of Action
Adenosine receptor agonists modulate cardiovascular function primarily through the A₁ and A₂ receptor subtypes.
-
A₁ Receptor Activation: Primarily coupled to inhibitory G-proteins (Gᵢ), activation of A₁ receptors in the heart leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This is achieved by inhibiting adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP), and by activating potassium channels, which leads to hyperpolarization.[4][5]
-
A₂ₐ and A₂B Receptor Activation: These receptors are coupled to stimulatory G-proteins (Gₛ) and their activation leads to an increase in adenylyl cyclase activity and subsequent cAMP production.[6] In the vasculature, this signaling cascade results in potent vasodilation, particularly in the coronary arteries.[1][7][8] A₂ₐ receptors are considered the predominant subtype mediating coronary vasodilation.[1][7] Some studies suggest A₂ₐ activation can also have a positive inotropic effect on the myocardium, independent of changes in coronary flow.[9]
Key Compounds for Cardiovascular Research
-
5'-N-Ethylcarboxamidoadenosine (NECA): A potent, non-selective agonist for A₁ and A₂ adenosine receptors.[1][10] Its broad activity makes it useful for studying the overall effects of adenosine signaling. In isolated hearts, NECA produces significant coronary vasodilation.[1] It has also been shown to be cardioprotective, limiting infarct size when administered at reperfusion.[11]
-
CGS-21680: A highly potent and selective A₂ₐ adenosine receptor agonist.[1][12] Its selectivity makes it an excellent tool for isolating and studying the specific functions of the A₂ₐ receptor, such as its role in coronary vasodilation, without the confounding effects of A₁ receptor activation.[1][13] Studies in isolated hearts have demonstrated its ability to dramatically increase coronary flow.[1][12]
Applications in Isolated Organ Systems
-
Isolated Perfused Heart (Langendorff Preparation): This model allows for the study of cardiac function independent of systemic neural and hormonal influences.[14][15] Adenosine agonists can be infused directly into the coronary circulation to assess their effects on coronary flow, heart rate, and contractility (e.g., left ventricular developed pressure, dP/dt). This preparation is ideal for constructing dose-response curves and determining the potency (EC₅₀) of compounds like NECA and CGS-21680 for coronary vasodilation.[1][12]
-
Isolated Vascular Rings (Aortic Rings): This technique is used to study the direct effects of vasoactive substances on blood vessels.[16][17] Aortic rings are pre-contracted with an agent like phenylephrine (B352888), and the relaxant effect of cumulative doses of adenosine agonists is measured. This allows for the characterization of receptor subtypes mediating vasorelaxation in different vascular beds.[1] For instance, studies have shown that adenosine agonists are significantly more potent in causing coronary vasodilation compared to aortic relaxation, highlighting the differential distribution and function of adenosine receptors.[1]
Quantitative Data Summary
The following tables summarize the potency of various adenosine agonists in inducing coronary vasodilation in isolated heart preparations and relaxation in isolated aortic rings.
Table 1: Potency of Adenosine Agonists on Coronary Vasodilation in Isolated Mouse Hearts
| Agonist | EC₅₀ (nM) | Maximal Response (% Increase in Coronary Flow) |
| CGS-21680 | 1.1 ± 0.2 | 441.74 ± 21.98% (at 100 nM) |
| NECA | 1.4 ± 0.3 | 398.92 ± 21.19% (at 100 nM) |
| Adenosine | 280 ± 50 | 128.98 ± 4.87% (at 100 nM) |
| 2-Chloroadenosine (CAD) | 110 ± 20 | 185.55 ± 4.46% (at 100 nM) |
| Data adapted from studies on isolated mouse hearts perfused at a constant pressure.[1] |
Table 2: Potency of Adenosine Agonists on Vasorelaxation in Isolated Guinea Pig Hearts
| Agonist | EC₅₀ (nmol/L) |
| CGS-21680 | 0.8 |
| NECA | 3.0 |
| Adenosine | 30.0 |
| CCPA | 90.0 |
| Data represents the concentration required to elicit a half-maximal increase in coronary conductance.[12] |
Experimental Protocols
Protocol 1: Isolated Heart Perfusion (Langendorff Method)
This protocol describes the investigation of adenosine agonist-induced coronary vasodilation in an isolated mouse heart.[1]
1. Heart Isolation and Preparation:
- Anesthetize a mouse (e.g., Balb/c, 10-12 weeks old) following approved institutional guidelines.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Remove extraneous tissues (lungs, trachea).
- Cannulate the aorta onto a 20-gauge cannula.
2. Langendorff Perfusion Setup:
- Mount the cannulated heart on a Langendorff apparatus.[18][19]
- Initiate retrograde perfusion with Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 0.5 Na₂EDTA, 11 glucose, 2.0 pyruvate).
- Maintain the buffer at 37°C and continuously bubble with 95% O₂ / 5% CO₂ (pH 7.4).
- Perfuse at a constant pressure of 80 mmHg.
- Allow the heart to stabilize until a steady-state coronary flow is achieved.
3. Experimental Procedure:
- Once stabilized, begin infusing the adenosine agonist (e.g., CGS-21680) into the aortic cannula just above the heart.
- The infusion rate should be low (e.g., 1% of the basal coronary flow) to avoid altering perfusion pressure.
- Construct a non-cumulative concentration-response curve. Perform only one curve per heart.
- Increase the agonist concentration in half-log unit steps, allowing coronary flow to reach a new steady state at each concentration.
- Measure coronary flow continuously using an ultrasonic flowmeter or by collecting the coronary effluent.
4. Data Analysis:
- Express coronary flow as a percentage of the baseline (pre-drug) flow.
- Plot the percent increase in coronary flow against the logarithm of the agonist concentration.
- Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Protocol 2: Isolated Aortic Ring Vasorelaxation Assay
This protocol details the procedure for assessing the vasorelaxant effects of adenosine agonists on isolated mouse aortic rings.[1]
1. Aortic Ring Preparation:
- Following heart excision (as described above), carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
- Clean the aorta of adhering fat and connective tissue.
- Cut the aorta into rings of 2-3 mm in length.
- Be careful to avoid damaging the endothelium.
2. Myograph Setup:
- Mount the aortic rings in an organ bath of a wire myograph system containing Krebs-Henseleit buffer.
- Maintain the buffer at 37°C and bubble with 95% O₂ / 5% CO₂.
- Apply a resting tension to the rings and allow them to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, test the viability of the rings by contracting them with KCl.
- To assess endothelial integrity, pre-contract the rings with an α-agonist such as phenylephrine (e.g., 1 µM). Once a stable contraction is reached, add acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >80% indicates intact endothelium.
- Wash the rings and allow them to return to baseline tension.
- Pre-contract the rings again with phenylephrine to achieve a stable submaximal contraction.
- Construct a cumulative concentration-response curve by adding increasing concentrations of the adenosine agonist to the organ bath.
- Allow the relaxation response to stabilize at each concentration before adding the next.
4. Data Analysis:
- Express the relaxation at each agonist concentration as a percentage of the pre-contraction induced by phenylephrine.
- Plot the percent relaxation against the logarithm of the agonist concentration.
- Calculate the EC₅₀ value and the maximal relaxation (Eₘₐₓ) using non-linear regression analysis.
Visualizations
Signaling Pathways and Workflows
Caption: A₂ₐ adenosine receptor signaling pathway leading to vasodilation.
Caption: Experimental workflow for the isolated Langendorff heart technique.
Caption: Experimental workflow for the isolated aortic ring vasorelaxation assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of the A2b Adenosine Receptor in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Atherosclerosis and Associated Risk Factors by Adenosine and Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Adenosine A(2a)-receptor activation increases contractility in isolated perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NECA at reperfusion limits infarction and inhibits formation of the mitochondrial permeability transition pore by activating p70S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. adinstruments.com [adinstruments.com]
- 16. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]
- 17. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A combined Langendorff-injection technique for simultaneous isolation of single cardiomyocytes from atria and ventricles of the rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Adenosine-2-carboxamide in Models of Neurodegenerative Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-2-carboxamide (CGS-21680) is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR). A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, and are implicated in the modulation of glutamatergic and dopaminergic neurotransmission. Emerging research highlights the therapeutic potential of targeting A2ARs in various neurodegenerative diseases. CGS-21680 serves as a critical tool to investigate the role of A2AR activation in disease pathogenesis and to evaluate its neuroprotective effects in preclinical models of Huntington's Disease, Parkinson's Disease, and Alzheimer's Disease.
These application notes provide a comprehensive overview of the use of CGS-21680 in neurodegenerative disease models, including detailed experimental protocols and quantitative data to guide researchers in their study design.
Data Presentation
Table 1: Effects of CGS-21680 in a Huntington's Disease Mouse Model (R6/2)
| Parameter | Treatment Group | Outcome | Reference |
| Motor Performance | CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeks | Delayed progressive deterioration of motor performance. | [1] |
| Brain Weight | CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeks | Prevented a reduction in brain weight. | [1] |
| Neuronal Inclusions | CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeks | Reduced the size of ubiquitin-positive neuronal intranuclear inclusions in the striatum. | [1] |
| NMDA Receptor Subunits (Striatum) | CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeks | Increased expression of NR2A and the NR2A/NR2B ratio. Reduced NR1 expression. | [2] |
| NMDA Receptor Subunits (Cortex) | CGS-21680 (0.5 mg/kg/day, i.p.) for 3 weeks | Increased NR2A subunit expression and the NR2A/NR2B ratio. | [2] |
Table 2: Neuroprotective Effects of CGS-21680 in a Parkinson's Disease Rat Model (6-OHDA Lesioned)
| Parameter | Treatment Group | Outcome | Reference |
| L-DOPA-induced Dyskinesia | L-DOPA + CGS-21680 | Completely avoided the development of L-DOPA-induced behavioral sensitization. | [3] |
| Dopaminergic Neuroprotection | L-DOPA + CGS-21680 | Conferred neuroprotection to the toxic effects of 6-hydroxydopamine on striatal dopamine (B1211576) innervation. | [3] |
| Dopamine D2 Receptor Affinity | CGS-21680 (1-3 mg/kg, i.p.) | Decreased the IC50 value of dopamine on [125I]iodosulpride binding, indicating an alteration in D2 receptor binding characteristics. | [4] |
Table 3: Effects of CGS-21680 on Neuronal Signaling
| Parameter | Cell/Tissue Type | Treatment | Outcome | Reference |
| cAMP Formation | Rat Striatal Slices | CGS-21680 | Potently stimulated the formation of cAMP with an EC50 of 110 nM. | [5] |
| Dopamine Release | Rat Striatal Slices | CGS-21680 | Ineffective at inhibiting electrically stimulated dopamine release. | [5] |
Experimental Protocols
In Vivo Administration of CGS-21680 in R6/2 Mouse Model of Huntington's Disease
Objective: To assess the therapeutic effects of chronic CGS-21680 administration on motor deficits and neuropathology in a transgenic mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
CGS-21680 (this compound)
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve CGS-21680 in sterile saline to a final concentration for a dosage of 0.5 mg/kg. Prepare fresh daily.
-
Treatment Regimen: Beginning at 8 weeks of age, administer CGS-21680 (0.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection daily for 3 weeks.[2]
-
Behavioral Testing: Conduct motor performance tests such as the rotarod test at baseline and at weekly intervals throughout the treatment period.
-
Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with saline followed by 4% paraformaldehyde for immunohistochemistry or collect fresh brain tissue for biochemical analyses.
Western Blotting for Phospho-CREB (Ser133) and Total CREB
Objective: To determine the effect of CGS-21680 on the activation of the cAMP response element-binding protein (CREB), a key transcription factor in neuronal survival and plasticity.
Materials:
-
Brain tissue lysates (e.g., striatum)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total CREB
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB (1:1000 dilution) and total CREB (1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize phospho-CREB levels to total CREB.
Immunohistochemistry for Ubiquitin-Positive Inclusions
Objective: To visualize and quantify the effect of CGS-21680 on the formation of neuronal intranuclear inclusions, a pathological hallmark of Huntington's disease.
Materials:
-
Paraformaldehyde-fixed brain sections (30 µm)
-
Phosphate-buffered saline (PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS-T)
-
Primary antibody: Mouse anti-ubiquitin
-
Biotinylated secondary antibody (anti-mouse)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope slides and mounting medium
Procedure:
-
Section Preparation: Use free-floating brain sections.
-
Antigen Retrieval (if necessary): For some antibodies, a heat-induced epitope retrieval step may be required.
-
Permeabilization: Incubate sections in permeabilization solution for 30 minutes.
-
Blocking: Block non-specific binding by incubating sections in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary anti-ubiquitin antibody (1:500 dilution) overnight at 4°C.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
ABC Incubation: Incubate sections with the ABC reagent for 1 hour.
-
Washing: Repeat the washing step.
-
Color Development: Develop the signal using the DAB substrate until the desired staining intensity is reached.
-
Mounting: Mount the sections onto microscope slides, dehydrate, and coverslip.
-
Imaging and Analysis: Capture images using a light microscope and quantify the number and size of ubiquitin-positive inclusions.
Rotarod Test for Motor Performance in Mice
Objective: To assess motor coordination and balance in mouse models of neurodegenerative diseases.
Materials:
-
Rotarod apparatus for mice
-
Test mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 consecutive days before the actual test.
-
Testing Protocol:
-
Place the mouse on the rotating rod.
-
Start the rotation, which accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Calculate the average latency to fall across the three trials for each mouse. Compare the performance between treatment groups.
Preparation of Corticostriatal Slices and NMDA-Induced Toxicity Assay
Objective: To evaluate the effect of CGS-21680 on N-methyl-D-aspartate (NMDA)-induced excitotoxicity in an ex vivo model.
Materials:
-
Mouse or rat pups (P10-P14)
-
Vibratome
-
Ice-cold cutting solution (e.g., NMDG-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF
-
NMDA
-
CGS-21680
-
Propidium (B1200493) iodide (PI) or Lactate (B86563) Dehydrogenase (LDH) assay kit
-
Incubator with 95% O2 / 5% CO2 supply
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold cutting solution.
-
Cut 300-400 µm thick coronal or sagittal slices containing the cortex and striatum using a vibratome.
-
Transfer the slices to a recovery chamber with standard aCSF bubbled with 95% O2 / 5% CO2 at room temperature for at least 1 hour.[6]
-
-
NMDA Toxicity Assay:
-
Transfer slices to a 24-well plate containing standard aCSF.
-
Pre-incubate slices with CGS-21680 at the desired concentration for 30 minutes.
-
Induce excitotoxicity by adding NMDA (e.g., 100 µM) to the medium for 1 hour.
-
Remove the NMDA-containing medium and replace it with fresh aCSF (with or without CGS-21680).
-
-
Viability Assessment:
-
PI Staining: Add propidium iodide to the medium and incubate for 2 hours. Capture fluorescent images and quantify the PI-positive (dead) cells.
-
LDH Assay: Collect the culture medium and measure the activity of lactate dehydrogenase, an enzyme released from damaged cells.
-
Visualization of Signaling Pathways and Workflows
Caption: CGS-21680 activates the A2AR/cAMP/PKA/CREB signaling pathway.
Caption: Workflow for in vivo CGS-21680 studies in R6/2 mice.
Caption: CGS-21680 modulates D2R function via A2AR-D2R interaction.
References
- 1. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 2. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of L-DOPA co-administered with the adenosine A2A receptor agonist CGS 21680 in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CGS 21680 in vivo on dopamine D2 agonist binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat cortico-striatal sagittal organotypic slice cultures as ex vivo excitotoxic striatal lesion models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenosine-2-carboxamide in Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adenosine (B11128) receptor agonists, with a focus on Adenosine-2-carboxamide (a general term for adenosine receptor agonists like CGS-21680 and NECA), in the investigation of inflammatory responses. The provided protocols and data are intended to serve as a guide for researchers designing and conducting experiments in this area.
Introduction
Adenosine is an endogenous nucleoside that plays a crucial role in regulating inflammation.[1][2][3] Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4][5] The A2A adenosine receptor (A2AAR) is a primary target for anti-inflammatory intervention, and its activation generally leads to the suppression of pro-inflammatory processes.[1][6][7] Synthetic adenosine receptor agonists, such as CGS-21680 (a selective A2A agonist) and 5'-N-Ethylcarboxamidoadenosine (NECA) (a non-selective agonist), are valuable tools for studying the therapeutic potential of targeting the adenosine signaling pathway in various inflammatory and autoimmune diseases.[8][9][10]
Key Applications
-
In Vitro Anti-Inflammatory Assays: Studying the effects of adenosine agonists on inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6, IL-12) in various immune cells like macrophages, neutrophils, and lymphocytes.[4][6][8][11]
-
In Vivo Models of Inflammation: Evaluating the therapeutic efficacy of adenosine agonists in animal models of inflammatory diseases such as arthritis, colitis, skin inflammation, and acute lung injury.[8][11][12][13]
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by adenosine receptor activation, including the cAMP/PKA pathway and the inhibition of NF-κB and JAK/STAT signaling.[1][6]
-
Macrophage Polarization Studies: Investigating the role of adenosine agonists in promoting the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9][14]
Data Presentation
In Vitro Efficacy of Adenosine Receptor Agonists
| Compound | Cell Type | Inflammatory Stimulus | Measured Parameter | Effect | Concentration/Ki | Reference |
| CGS-21680 | Monocytes/Macrophages | Endotoxin (LPS) | TNF-α production | Inhibition | Ki = 27 nM (A2A) | [6] |
| CGS-21680 | Monocytes/Macrophages | TLR agonists | Pro-inflammatory cytokines (TNF-α, IL-12) | Inhibition | Not Specified | [6] |
| NECA | RAW 264.7 Macrophages | LPS (1 µg/ml) | Pro-inflammatory mediators (cytokines, ROS, nitrite) | Suppression | 1 µM | [9] |
| NECA | RAW 264.7 Macrophages | LPS (1 µg/ml) | M1 markers (CD38, CD83) | Decrease | 1 µM | [9] |
| NECA | RAW 264.7 Macrophages | LPS (1 µg/ml) | M2 markers (Th2 cytokines, Arginase, TIMP, CD206) | Increase | 1 µM | [9] |
| NECA | IL-4/IL-13 activated Macrophages | IL-4/IL-13 | Arginase-1 activity | Augmentation | EC50 = 261.8 nM | [14] |
| NECA | IL-4/IL-13 activated Macrophages | IL-4/IL-13 | TIMP-1 production | Augmentation | EC50 = 80.67 nM | [14] |
In Vivo Efficacy of Adenosine Receptor Agonists
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| CGS-21680 | Mice | Collagen-Induced Arthritis (CIA) | Not Specified | Reduced plasma levels of TNF, IL-1β, and IL-6; Decreased expression of iNOS and COX-2. | [8] |
| CGS-21680 | Mice | Phorbol-induced epidermal hyperplasia and inflammation | 5 µg per site (topical) | Prevented epidermal hyperplasia and reduced inflammatory cell infiltrate. | [12] |
| CGS-21680 | Mice | Dextran (B179266) Sulphate Sodium (DSS)-induced colitis | 0.5 mg/kg (i.p.) | Failed to ameliorate symptoms of colitis. | [13] |
| CGS-21680 | Rats | Carrageenan-induced paw edema | Not Specified | Inhibited inflammation and reduced local cytokine levels. | [15] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Anti-Inflammatory Assay
Objective: To assess the ability of an adenosine agonist to suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 mouse macrophage cell line
-
Adenosine receptor agonist (e.g., NECA)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay kits for measuring cytokines (e.g., ELISA for TNF-α), reactive oxygen species (ROS), and nitrite (B80452).
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in standard conditions.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with the adenosine agonist (e.g., 1 µM NECA) for a specified period (e.g., 1-2 hours).
-
Include a vehicle control group.
-
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) for a suitable duration (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant for cytokine and nitrite analysis. Lyse the cells for ROS measurement.
-
Analysis:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α) in the supernatant using ELISA.
-
Quantify nitrite levels in the supernatant using the Griess reagent assay as an indicator of nitric oxide production.
-
Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA).
-
-
Data Interpretation: Compare the levels of inflammatory mediators in the agonist-treated group to the LPS-only control group to determine the inhibitory effect.
Protocol 2: In Vivo Murine Model of Skin Inflammation
Objective: To evaluate the topical anti-inflammatory effect of an adenosine A2A receptor agonist.
Materials:
-
Mice (e.g., BALB/c)
-
Adenosine A2A receptor agonist (e.g., CGS-21680)
-
Phorbol ester (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) as the inflammatory agent.
-
Reference anti-inflammatory agent (e.g., dexamethasone)
-
Vehicle for topical application (e.g., acetone)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Treatment Groups: Divide the mice into treatment groups: Vehicle control, TPA only, TPA + CGS-21680, and TPA + dexamethasone.
-
Topical Application:
-
Apply the adenosine agonist (e.g., 5 µg of CGS-21680 per site) or the reference agent topically to a defined area of the skin (e.g., the ear).
-
After a short interval (e.g., 30 minutes), apply the inflammatory agent (e.g., 2 nmol of TPA per site) to the same area.
-
Repeat the applications for a specified number of days (e.g., three consecutive days).[12]
-
-
Assessment of Inflammation:
-
Histological Analysis: At the end of the treatment period, euthanize the animals and collect skin tissue samples for histological processing (e.g., H&E staining). Evaluate epidermal thickness and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: Homogenize skin tissue samples and measure MPO activity as a marker of neutrophil infiltration.
-
-
Data Analysis: Compare the histological scores and MPO activity between the different treatment groups to assess the anti-inflammatory efficacy of the adenosine agonist.
Signaling Pathways and Workflows
Caption: A2A Receptor Anti-Inflammatory Signaling Pathway.
Caption: Workflow for Studying Macrophage Polarization.
References
- 1. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]
- 2. Adenosine, bridging chronic inflammation and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Use of the A(2A) adenosine receptor as a physiological immunosuppressor and to engineer inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine receptor activation promotes macrophage class switching from LPS-induced acute inflammatory M1 to anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 11. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical application of the adenosine A2A receptor agonist CGS-21680 prevents phorbol-induced epidermal hyperplasia and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The adenosine A2A receptor agonist CGS 21680 fails to ameliorate the course of dextran sulphate-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Adenosine A2A Receptor Agonist, 2-p-(2-Carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Improving the solubility of Adenosine-2-carboxamide for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Adenosine-2-carboxamide, particularly concerning its solubility for in vitro assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Immediate Precipitation When Adding Stock to Aqueous Media
-
Question: I dissolved my this compound in DMSO to make a high-concentration stock. When I add it to my cell culture medium or aqueous buffer, a precipitate forms immediately. What is happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.[1] The sudden change in solvent polarity causes the compound to precipitate.
Here are the potential causes and solutions:
Potential Cause Explanation Recommended Solution High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit. Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of the compound in your specific medium.[1] Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[1] Perform a serial or intermediate dilution. First, dilute your concentrated stock to a lower concentration in DMSO or the assay medium. Add this intermediate dilution dropwise to the final volume of pre-warmed (37°C) media while gently vortexing.[1] Low Temperature of Media The solubility of many compounds, including adenosine (B11128) derivatives, decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1] Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[1] High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1] Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute initial stock solution.
Issue 2: My Stock Solution Appears Cloudy or Has Particulates
-
Question: I've prepared a stock solution of this compound in DMSO, but it looks cloudy. What should I do?
-
Answer: Cloudiness indicates that the compound has not fully dissolved or has precipitated out of the stock solution.
Here are some troubleshooting steps:
-
Gentle Warming: Try warming the solution in a water bath at 37°C for a few minutes. This can increase the solubility.
-
Vortexing/Sonication: Gently vortex the solution. If that doesn't work, use a bath sonicator for a few minutes to help break up any aggregates and facilitate dissolution.[2]
-
Check Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[2] Contamination with water can significantly reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2]
-
Lower the Concentration: You may have exceeded the solubility limit of this compound in DMSO. Prepare a new stock at a lower concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For in vitro biological assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of adenosine and its derivatives.[3] It is a powerful organic solvent that is miscible with water and most cell culture media at the low final concentrations required for experiments.[4][5]
Q2: What is the solubility of this compound in common solvents?
| Solvent | Approximate Solubility of Adenosine | Notes |
| DMSO | ~20 mg/mL[3] | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | ~5 mg/mL[3] | An alternative to DMSO, but also requires careful dilution. |
| PBS (pH 7.2) | ~10 mg/mL[3] | Aqueous solubility is possible but may be limited. Solutions in PBS are not recommended for long-term storage.[3] |
| Water | Soluble | Solubility can be influenced by pH and temperature. |
| Ethanol | Sparingly soluble | Not generally recommended for high-concentration stocks. |
Note: These values are for Adenosine and should be used as a guideline. The actual solubility of this compound may differ. It is always best to perform a solubility test.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of compounds with acidic or basic functional groups can be highly dependent on pH.[6] Adenosine has pKa values of approximately 3.5 and 12.5.[7] As a weak base, its solubility in aqueous solutions can increase as the pH decreases (becomes more acidic).[6] If you are having trouble with solubility in a neutral buffer, adjusting the pH might be a viable strategy, but you must consider the impact of the pH change on your experimental system and cell viability. For many compounds, solubility increases with pH.[6]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type and assay.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: How should I store my this compound solutions?
A5:
-
Solid Compound: Store the solid form of this compound at -20°C.
-
DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Aqueous Solutions: It is generally not recommended to store aqueous solutions of adenosine for more than one day as they are more prone to degradation.[3] Always prepare fresh working dilutions from your frozen DMSO stock for each experiment.
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Pre-treatment: Bring the vial of solid this compound and a bottle of anhydrous, cell-culture grade DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve your desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication in a water bath or gentle warming (up to 37°C) to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration in Media
This protocol helps you find the highest concentration of your compound that remains soluble in your specific cell culture medium.
-
Prepare Stock Dilutions: Prepare a serial dilution (e.g., 2-fold) of your concentrated this compound stock solution in DMSO.
-
Add to Media: In a clear multi-well plate (e.g., a 96-well plate), add your complete, pre-warmed (37°C) cell culture medium to each well.
-
Spike with Compound: Add a small, fixed volume of each DMSO stock dilution to the corresponding wells (e.g., add 1 µL of each stock to 100 µL of media). Include a DMSO-only vehicle control.[1]
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measure, you can read the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance over the control indicates precipitation.[1]
-
Determine Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experiment.[1]
Visualizations
Caption: Experimental workflow for preparing this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified A2A/A2B adenosine receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 5. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Identifying and mitigating off-target effects of Adenosine-2-carboxamide
Welcome to the technical support center for Adenosine-2-carboxamide (CGS-21680). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of CGS-21680 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CGS-21680) and what is its primary target?
A1: this compound, commonly known as CGS-21680, is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor.[1] It is widely used in research to investigate the physiological and pathological roles of the A2AR. The activation of the A2AR by CGS-21680 typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2]
Q2: What are the known off-target effects of CGS-21680?
A2: While CGS-21680 is selective for the A2A receptor, it can interact with other adenosine receptor subtypes at higher concentrations. The most commonly reported off-target or systemic effects are cardiovascular, including a decrease in blood pressure (hypotension) and an increase in heart rate (tachycardia).[3][4] In some experimental systems, particularly at high concentrations, cytotoxic effects in certain cell types, such as lymphocytes, have been a concern, though some studies suggest this is A2A receptor-dependent.[5][6]
Q3: How can I be sure the effects I'm observing are mediated by the A2A receptor?
A3: The most effective way to confirm that the observed effects of CGS-21680 are on-target is to use a selective A2A receptor antagonist. Pre-treatment with an antagonist like ZM 241385 or SCH 58261 should block the effects of CGS-21680.[5][7] If the effect persists in the presence of the antagonist, it is likely an off-target effect.
Q4: I am observing unexpected cell death in my cultures when using CGS-21680. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors. While some studies have reported A2A receptor-mediated lymphotoxicity, it's also possible that at high concentrations, CGS-21680 may have off-target effects that lead to cell death.[5][6] It is also important to consider the health of your cells and the experimental conditions. Refer to the troubleshooting guide below for steps to investigate this issue.
Q5: Are there more selective alternatives to CGS-21680?
A5: Yes, newer and more selective A2A receptor agonists have been developed. Compounds such as PSB 0777 and LUF 5834 offer different selectivity profiles and may be suitable alternatives if off-target effects of CGS-21680 are a concern in your experiments.[8]
Data Presentation
Table 1: Selectivity Profile of CGS-21680
This table summarizes the binding affinities (Ki) of CGS-21680 for the different human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| A2A | Human | 27 | [2] |
| Rat | 19 - 27 | [2] | |
| A1 | Human | >1000 | |
| Rat | ~3780 (140-fold less than A2A) | [3] | |
| A2B | Human | ≥ 10,000 | |
| A3 | Human | ≥ 10,000 |
Table 2: Functional Potency (EC50) of CGS-21680 in different experimental systems
This table shows the half-maximal effective concentration (EC50) of CGS-21680 for stimulating cAMP accumulation in various cell types.
| Cell Line / Tissue | Species | EC50 (nM) | Reference(s) |
| CHO cells (human A2AR) | Human | 18.47 | [9] |
| Rat Striatal Slices | Rat | 110 | [10] |
| HEK 293 cells | Human | ~355 | [11] |
| CHO cells (Gαolf transfected) | 19 |
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro Assays
-
Question: My dose-response curves for CGS-21680 are not consistent, or I have a lot of variability between replicate wells. What could be the problem?
-
Answer:
-
Compound Stability: CGS-21680 in its free form can be unstable. Ensure you are using a stable salt form, such as CGS-21680 hydrochloride, for your experiments.[9]
-
Solubility: CGS-21680 has limited solubility in aqueous solutions. Ensure it is fully dissolved in your stock solution (e.g., DMSO) before further dilution in your assay buffer. Precipitates can lead to inconsistent concentrations.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond variably to stimuli.
-
Assay Conditions: Optimize your assay conditions, including cell density, incubation times, and reagent concentrations. For cAMP assays, the use of a phosphodiesterase (PDE) inhibitor like IBMX can enhance the signal.[9]
-
Issue 2: Unexpected Cardiovascular Effects in In Vivo Studies
-
Question: I am using CGS-21680 in a rodent model for a neurological study, but I'm observing significant hypotension and tachycardia, which is confounding my results. How can I mitigate this?
-
Answer:
-
Dose Reduction: The cardiovascular effects of CGS-21680 are dose-dependent.[3][4] Try to establish the lowest effective dose for your desired central nervous system effect that minimizes cardiovascular side effects.
-
Route of Administration: Systemic administration (e.g., intraperitoneal injection) will likely cause cardiovascular effects. Consider local administration, such as intracerebroventricular (i.c.v.) or direct microinjection into the brain region of interest, to minimize systemic exposure.
-
Use of an Antagonist: To confirm that the observed central effect is A2A-mediated and not an artifact of the cardiovascular changes, you can use a peripherally restricted A2A antagonist if available, or compare your results with a more centrally-acting antagonist.
-
Alternative Agonists: Consider using an alternative A2A agonist with a different pharmacokinetic and pharmacodynamic profile that may have a more favorable therapeutic window for your specific application.
-
Issue 3: Suspected Off-Target Effects
-
Question: I am observing an effect that I suspect is not mediated by the A2A receptor. How can I confirm this?
-
Answer:
-
Pharmacological Blockade: As mentioned in the FAQs, the gold standard is to use a selective A2A antagonist. Pre-treat your cells or animal model with an effective concentration of an antagonist like ZM 241385 or SCH 58261 before administering CGS-21680.[5][7] If the effect is blocked, it is A2A-mediated. If it persists, it is likely an off-target effect.
-
Use of a Structurally Different Agonist: Utilize another selective A2A agonist with a different chemical structure. If this compound reproduces the effect, it is more likely to be an on-target effect.
-
Knockout/Knockdown Models: If available, use cells or animal models where the A2A receptor has been genetically knocked out or knocked down. The on-target effect of CGS-21680 should be absent in these models.[5][6]
-
Mandatory Visualization
Caption: On-target signaling pathway of CGS-21680.
Caption: Workflow for identifying off-target effects.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (General Protocol)
This protocol provides a general framework for measuring cAMP levels in response to CGS-21680 stimulation in cultured cells.
-
Cell Plating:
-
Seed cells (e.g., HEK293 or CHO cells expressing the A2A receptor) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Assay Preparation:
-
Wash the cells once with warm PBS or serum-free media.
-
Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a serial dilution of CGS-21680 in stimulation buffer.
-
Add 50 µL of the CGS-21680 dilutions to the appropriate wells. For control wells, add 50 µL of stimulation buffer with vehicle (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Follow the kit's protocol for the detection of cAMP levels.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the CGS-21680 concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: In Vivo Administration in Rodents (General Guideline)
This protocol provides a general guideline for the administration of CGS-21680 to rodents. Doses and routes should be optimized for your specific experimental goals.
-
Compound Preparation:
-
Dissolve CGS-21680 hydrochloride in a suitable vehicle. For intraperitoneal (i.p.) injection, saline or PBS can be used. For intracerebroventricular (i.c.v.) injection, sterile artificial cerebrospinal fluid (aCSF) is recommended. Ensure the compound is fully dissolved.
-
-
Dosing:
-
Intraperitoneal (i.p.) injection: Doses typically range from 0.01 to 1.0 mg/kg.[7][12] Start with a low dose and escalate to find the optimal dose for your desired effect while monitoring for adverse effects.
-
Intracerebroventricular (i.c.v.) injection: Doses are much lower, typically in the range of 0.25 to 1.0 nmol per animal. This requires stereotaxic surgery to implant a cannula into the cerebral ventricle.
-
-
Administration:
-
Administer the prepared CGS-21680 solution at the desired time point before your behavioral or physiological measurements. The timing will depend on the pharmacokinetics of the compound and your experimental design.
-
-
Monitoring:
-
Closely monitor the animals for any adverse effects, particularly changes in motor activity, heart rate, and blood pressure, especially at higher doses.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol can be used to assess potential cytotoxicity of CGS-21680.
-
Cell Plating:
-
Seed your cells of interest in a 96-well plate and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of CGS-21680 for your desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of media).
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log of the CGS-21680 concentration to determine if there is a cytotoxic effect.
-
References
- 1. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. Effects of adenosine A2A receptor agonist, CGS 21680, on blood pressure, cardiac index and arterial conductance in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF cAMP Gs HiRange Detection Kit-WEICHILAB [weichilab.com]
- 6. Study of A(2A) adenosine receptor gene deficient mice reveals that adenosine analogue CGS 21680 possesses no A(2A) receptor-unrelated lymphotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adenosine A2A receptor agonist CGS 21680 fails to ameliorate the course of dextran sulphate-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Adenosine-2-carboxamide concentration for dose-response curves.
Welcome to the technical support center for Adenosine-2-carboxamide (A2CA). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments involving A2CA, particularly for generating accurate dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound is an adenosine (B11128) receptor agonist. Its effects are primarily mediated through the activation of adenosine receptors, particularly the A2A and A2B subtypes, which are Gs-protein coupled.[1][2][3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][5] The subsequent rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[2] There is also evidence that A2CA can influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2]
Q2: I am not observing a typical sigmoidal dose-response curve. What are the possible reasons?
A2: Several factors can lead to a non-ideal dose-response curve:
-
Receptor Desensitization: At very high concentrations of A2CA, you might observe a decrease in the response, leading to a bell-shaped curve. This can be due to receptor desensitization, a process where the receptor is modified (e.g., phosphorylated) and uncoupled from its signaling pathway after prolonged or intense stimulation.[6]
-
Solubility Issues: A2CA, like many small molecules, may have limited solubility in aqueous solutions. If the compound precipitates at higher concentrations, the effective concentration will be lower than the nominal concentration, causing the curve to plateau prematurely.
-
Incorrect Concentration Range: The selected concentration range may be too narrow or shifted. It is crucial to perform a wide range of serial dilutions to capture the full dose-response relationship, from baseline to maximal effect.
-
Cell Health: The health and density of the cells used in the assay can significantly impact the results. Ensure that cells are healthy, within a consistent passage number, and plated at an appropriate density.
Q3: How do I select the optimal concentration range for my dose-response experiments?
A3: To determine the appropriate concentration range, consider the following:
-
Literature Review: Start by reviewing published data for A2CA or similar agonists in your specific or a related experimental system. This can provide a starting point for the expected EC50 value (the concentration that produces 50% of the maximal response).
-
Pilot Experiment: Conduct a pilot experiment with a broad range of concentrations, for instance, from 1 nM to 100 µM, with 10-fold serial dilutions. This will help you identify the approximate range where the response occurs.
-
Refined Experiment: Based on the pilot results, perform a more detailed experiment with a narrower range of concentrations and smaller dilution steps (e.g., 3-fold or half-log dilutions) around the estimated EC50 to accurately define the curve.
Q4: What is the difference between EC50 and Ki, and why might they differ for A2CA?
A4:
-
EC50 (Half-maximal effective concentration): This is a measure of the functional response. It is the concentration of an agonist that provokes a response halfway between the baseline and maximum response in a specific assay (e.g., cAMP accumulation).
-
Ki (Inhibition constant): This is a measure of binding affinity. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is typically determined in radioligand binding assays.[7]
These two values may not be identical due to factors like receptor reserve. If there is a high density of receptors, a maximal response may be achieved when only a fraction of the receptors are occupied, resulting in an EC50 value that is lower than the Ki.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell plating, pipetting errors during reagent addition, or poor mixing of A2CA solutions. | Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Gently mix stock solutions and dilutions before adding to the wells. |
| No response or very weak response to A2CA | Inactive compound, low receptor expression in the cell line, or issues with the detection assay. | Verify the identity and purity of your A2CA stock. Use a cell line known to express the target adenosine receptor. Include a positive control (e.g., forskolin (B1673556) for cAMP assays) to validate the assay performance.[8] |
| "Bell-shaped" dose-response curve | Receptor desensitization or compound cytotoxicity at high concentrations.[6] | Reduce the incubation time with A2CA. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to rule out cytotoxicity. |
| Precipitation observed in stock solution or wells | Poor solubility of A2CA in the assay buffer. | Prepare a fresh stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls. |
Quantitative Data Summary
The following table summarizes typical affinity (Ki) and potency (EC50) values for adenosine agonists at the human A2A adenosine receptor (hA2AAR). Note that these values can vary depending on the specific experimental conditions and cell type used.
| Compound | Assay Type | Value (nM) | Reference |
| Compound 18 | cAMP accumulation (EC50) | 26.8 ± 5.7 | [9] |
| Compound 16 | cAMP accumulation (EC50) | 22.9 ± 4.6 | [9] |
| Compound 22 | cAMP accumulation (EC50) | 225 ± 39 | [9] |
| ZM241385 | Radioligand binding (Ki) | 0.4 ± 0.03 | [7] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for A2CA Dose-Response Curve Generation
This protocol outlines a typical procedure for measuring intracellular cAMP levels in response to A2CA stimulation in a cell line expressing the A2A adenosine receptor.
Materials:
-
Cells stably expressing the human A2A adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
This compound (A2CA).
-
DMSO (for dissolving A2CA).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
-
Multi-well plates (e.g., 96-well or 384-well, compatible with the assay kit).
Procedure:
-
Cell Plating: Seed the cells into the multi-well plates at a predetermined optimal density and culture overnight to allow for attachment.
-
A2CA Dilution Series: a. Prepare a concentrated stock solution of A2CA in DMSO. b. Perform a serial dilution of the A2CA stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare intermediate dilutions to minimize pipetting errors.
-
Cell Stimulation: a. Aspirate the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add the various concentrations of the A2CA dilution series to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). d. Incubate the plate at 37°C for a specified period (e.g., 30 minutes). This incubation time may need to be optimized.
-
cAMP Measurement: a. Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: a. Plot the measured cAMP levels (or assay signal) against the logarithm of the A2CA concentration. b. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50, maximal response (Emax), and Hill slope.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A2A receptor signaling pathway activated by this compound.
Caption: Experimental workflow for generating a dose-response curve.
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of frozen Adenosine-2-carboxamide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Adenosine-2-carboxamide. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a modified purine (B94841) nucleoside, an analog of adenosine (B11128).[1] Like adenosine, its derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes.[2][3]
Q2: What is the primary mechanism of action for adenosine analogs?
Adenosine analogs exert their effects by binding to one or more of the four adenosine receptor subtypes. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades:
-
A2A and A2B Receptors: Couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6]
-
A1 and A3 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.[2][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of adenosine and its analogs.[7][8] For some analogs, ethanol (B145695) is also a viable option.[9] It is crucial to use anhydrous (dry) DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[10]
Q4: How should I prepare the stock solution?
Start by dissolving the compound in a pure organic solvent like DMSO to create a concentrated stock solution.[11] If the compound does not dissolve readily, gentle warming or brief sonication can be used to facilitate dissolution.[10][11] This stock solution can then be diluted into aqueous buffers or cell culture media for experiments.
Q5: What are the recommended storage conditions for this compound?
-
Solid Form: The compound in its solid (powder) form should be stored at -20°C and is stable for years.[7][8]
-
Stock Solutions: For the majority of similar compounds, stock solutions in DMSO can be stored at -20°C for up to 3 months.[11] For longer-term storage, aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Some sources suggest storage at -80°C for up to 6 months.[10]
-
Aqueous Solutions: It is not recommended to store aqueous dilutions of adenosine analogs for more than one day.[7][8] These solutions should be prepared fresh from the frozen stock just before use.[11]
Solubility Data for Adenosine and Analogs
Note: The following data is for Adenosine or its analogs and should be used as a guideline for this compound.
| Solvent | Solubility | Reference |
| DMSO | ~14-100 mg/mL | [7][9][10] |
| Dimethyl formamide (B127407) (DMF) | ~5 mg/mL | [7][8] |
| Ethanol | Soluble | [9] |
| Water | Insoluble to slightly soluble (~0.3 mg/mL) | [9] |
| PBS (pH 7.2) | ~10 mg/mL (for Adenosine) | [7][8] |
Storage Recommendations and Stability Summary
| Format | Solvent | Storage Temperature | Reported Stability | Reference |
| Solid Powder | N/A | -20°C | ≥ 4 years | [7][8] |
| Stock Solution | DMSO | -20°C | Up to 3 months | [11] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [10] |
| Aqueous Dilution | Aqueous Buffer / Media | 4°C or Room Temp | ≤ 24 hours | [7][8][11] |
Troubleshooting Guide
Problem 1: The compound won't dissolve in the solvent.
-
Cause: The compound may have low solubility in the chosen solvent, or the solvent may have absorbed moisture (especially DMSO). The vial may also appear empty if the quantity is small and lyophilized to a thin film.[11]
-
Solution:
-
Confirm Solvent: Ensure you are using a recommended solvent like anhydrous DMSO.[10][11]
-
Add Solvent: Even if the vial appears empty, add the appropriate volume of solvent.[11]
-
Facilitate Dissolution: Vortex the solution thoroughly. If solids persist, use a sonicator bath for a few minutes or gently warm the solution.[10][11]
-
Check Concentration: You may be attempting to make a solution that is above the compound's solubility limit. Review the solubility table and consider preparing a less concentrated stock solution.
-
Problem 2: The stock solution precipitates after being frozen and thawed.
-
Cause: The compound may have come out of solution during the freezing process. This can be more common with repeated freeze-thaw cycles.
-
Solution:
-
Re-dissolve: Before use, allow the vial to come to room temperature. Vortex or sonicate the vial to ensure any precipitate has fully re-dissolved.[11]
-
Aliquot: To prevent this issue in the future, aliquot the stock solution into smaller, single-use volumes after initial preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.[11]
-
Problem 3: The compound precipitates when diluted into my aqueous experimental buffer.
-
Cause: Adenosine analogs often have limited solubility in aqueous solutions.[12] When the concentrated DMSO stock is added to an aqueous buffer, the compound can crash out of solution.
-
Solution:
-
Dilute into Buffer: Add the stock solution to your aqueous buffer slowly while vortexing or stirring the buffer. This helps the compound disperse and stay in solution.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <0.1%) as higher concentrations can be toxic to cells and may affect experimental outcomes.[7][11]
-
Prepare Fresh: Prepare working solutions immediately before use, as they are not stable for long periods.[7][8]
-
Problem 4: I am seeing inconsistent or no effect in my experiments.
-
Cause: This could be due to compound degradation, improper solution preparation, or interactions with other components in your experimental system.
-
Solution:
-
Verify Stock Solution Integrity: If the stock solution is old or has been freeze-thawed multiple times, its activity may be compromised. Prepare a fresh stock solution from the solid compound.[11]
-
Run a Solvent Control: Always include a vehicle control (your final buffer containing the same concentration of DMSO as the treatment group) in your experiments to ensure the observed effects are from the compound and not the solvent.[11]
-
Check for Antagonists: Methylxanthines, such as caffeine (B1668208) and theophylline, are competitive adenosine receptor antagonists and can inhibit the effects of your compound.[13][14] Ensure your culture media or experimental buffers do not contain these substances.
-
Experimental Protocols
Protocol: Preparation and Storage of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-analysis: Before opening, briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile environment. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight assumed similar to Adenosine, ~267.24 g/mol ), you would need 2.67 mg. Note: It is often more practical to dissolve the entire contents of the manufacturer's vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For example, if the vial contains 5 mg of the compound, add 1.87 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[10][11]
Visualizations
Experimental Workflow
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. NECA ≥98% (TLC), powder, adenosine receptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 14. labeling.pfizer.com [labeling.pfizer.com]
Troubleshooting variability in Adenosine-2-carboxamide experimental results
This technical support center provides troubleshooting guidance for researchers using Adenosine-2-carboxamide, a potent and selective agonist for the A2A adenosine (B11128) receptor (A2AR). Unexplained variability in experimental results can be a significant challenge; this resource aims to address common issues through detailed FAQs, troubleshooting guides, and standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to variability in your experimental results with this compound (CGS-21680).
Q1: Why am I observing a lower-than-expected potency (higher EC50/IC50) for CGS-21680 in my functional assay?
A1: Several factors can contribute to an apparent decrease in the potency of CGS-21680:
-
Compound Stability and Solubility: The free base form of CGS-21680 can be unstable.[1] It is recommended to use the more stable hydrochloride salt (CGS-21680 HCl).[2][3] Ensure your stock solutions are prepared correctly and stored properly. For in vivo use, specific formulations may be required to ensure solubility and stability.[2]
-
Endogenous Adenosine Levels: Cells and tissues produce and release adenosine, which can activate A2A receptors and compete with CGS-21680, leading to a rightward shift in the dose-response curve.[4][5] To mitigate this, consider adding adenosine deaminase (ADA) to your assay buffer to degrade endogenous adenosine.[4][6]
-
Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization, a process where the receptor uncouples from its signaling pathway or is internalized.[7][8] This can dampen the maximal response and shift potency. Optimize incubation times and use the lowest effective concentration of CGS-21680.
-
Assay Conditions: The composition of your assay buffer (e.g., ions, pH) and the specific cell line or tissue preparation used can influence receptor affinity and signaling.[9][10] Ensure consistency in all experimental conditions.
Q2: My CGS-21680 results are inconsistent between experiments. What are the common sources of variability?
A2: In addition to the factors in Q1, variability can arise from:
-
Cell Passage Number and Health: Receptor expression levels can change with cell passage number. High-passage cells may exhibit altered signaling responses. Always use cells within a consistent and validated passage range. Ensure cells are healthy and not overly confluent, as this can alter receptor expression and signaling.
-
Inconsistent Agonist Exposure Time: The duration of CGS-21680 incubation can significantly impact the measured response, particularly for downstream signaling events like cAMP accumulation. Standardize incubation times across all experiments.
-
Presence of Receptor Heteromers: A2A receptors can form heterodimers with other receptors, such as A1 or dopamine (B1211576) D2 receptors.[11] This interaction can alter the pharmacological and functional properties of the A2A receptor, leading to unexpected results. The expression of these partner receptors can vary between cell lines and tissues.
-
Solvent Effects: Ensure the final concentration of solvents like DMSO is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability or signaling (typically <0.1%).[12]
Q3: I am not observing any effect of CGS-21680 in my cell line. What should I check?
A3: A lack of response could be due to several reasons:
-
Low or Absent A2A Receptor Expression: Confirm that your cell line or tissue model endogenously expresses the A2A adenosine receptor at sufficient levels. This can be verified using techniques like qPCR, Western blot, or radioligand binding.
-
Incorrect Downstream Pathway Measurement: CGS-21680 activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in increased intracellular cAMP.[13] Ensure you are measuring the correct signaling output. Some cell lines may require co-expression of a promiscuous G-protein to couple the receptor to a specific readout like intracellular calcium.[14]
-
Compound Degradation: Improper storage or handling can lead to the degradation of CGS-21680. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Antagonistic Effects: Check if any component of your cell culture media or assay buffer has antagonistic properties at the A2A receptor. For example, methylxanthines (like caffeine) are adenosine receptor antagonists and can be present in some serum supplements.[15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for CGS-21680 from various experimental systems. Note that values can vary significantly based on the assay type, tissue/cell line, and experimental conditions.
Table 1: Binding Affinity of CGS-21680
| Parameter | Receptor | Species/Tissue | Value | Reference |
| Ki | A2A | Human | 27 nM | [1][3] |
| IC50 | A2A | Rat Brain Striatum | 22 nM | [2][16] |
| Kd | A2A | Rat | 15.5 nM | [2] |
| KD | A2A | Human Brain | 22 nM | [6] |
| IC50 | A1 | Rat | 3.1 µM | [16] |
Table 2: Functional Potency of CGS-21680
| Parameter | Assay | Species/Tissue | Value | Reference |
| EC50 | cAMP Accumulation | Rat Striatal Slices | 110 nM | [2] |
| EC50 | General | - | 1.48 - 180 nM | [3] |
| ED25 | Coronary Flow | Isolated Rat Heart | 1.8 nM | [2][16] |
Experimental Protocols
Protocol 1: A2A Receptor Radioligand Binding Assay
This protocol is adapted from methods used for determining the binding affinity of compounds at the A2A adenosine receptor.[12][17]
-
Membrane Preparation: Use membranes prepared from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Incubation Mixture: In a total volume of 100-200 µL, combine:
-
Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 100 µM CGS-21680).[9]
-
Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[12][17]
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B grade).
-
Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value for CGS-21680 using the Cheng-Prusoff equation.
Protocol 2: Adenylyl Cyclase (cAMP) Functional Assay
This protocol measures the ability of CGS-21680 to stimulate the production of cyclic AMP (cAMP).[13][18]
-
Cell Seeding: Plate A2A receptor-expressing cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free media or buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) for a short period (e.g., 10-30 minutes) to prevent cAMP degradation.
-
Agonist Stimulation: Add CGS-21680 at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes). This time should be optimized for your specific cell system.
-
Cell Lysis: Terminate the stimulation by lysing the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log of the CGS-21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to CGS-21680 experiments.
Caption: Canonical A2A adenosine receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. Adenosine, caffeine, and sleep–wake regulation: state of the science and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5'-N-ethylcarboxamido[8-3H]adenosine binds to two different adenosine receptors in membranes from the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. innoprot.com [innoprot.com]
- 14. Ready-to-Assay A2A Adenosine Receptor Frozen Cells [discoverx.com]
- 15. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CGS 21680C, an A2 selective adenosine receptor agonist with preferential hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Adenosine-2-Carboxamide Functional Assays
Welcome to the technical support center for researchers utilizing Adenosine-2-carboxamide (A2CA) and related 2-substituted adenosine (B11128) analogs in functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experiments.
Understanding this compound and its Analogs
"this compound" is a general descriptor for adenosine derivatives with a carboxamide group at the 2-position of the purine (B94841) ring. The specific pharmacological properties of these compounds can vary significantly based on other substitutions on the adenosine molecule. For the purpose of this guide, we will focus on common 2-substituted adenosine analogs and address issues that may arise during their functional characterization.
A key concept in understanding the functional effects of these compounds is the distinction between binding affinity (how strongly a compound binds to a receptor) and functional efficacy (the ability of the compound to elicit a biological response upon binding). Discrepancies between these two parameters are a common source of unexpected results.
Frequently Asked Questions (FAQs)
Q1: Why is the functional potency (EC₅₀/IC₅₀) of my 2-substituted adenosine analog significantly lower than its binding affinity (Kᵢ)?
A1: This is a common observation and can be attributed to several factors:
-
Receptor Reserve: The cell system you are using may have a low receptor reserve, meaning that a large proportion of receptors need to be occupied to elicit a maximal response.
-
G-Protein Coupling Efficiency: The specific G-protein coupling efficiency in your cell line can influence the functional response. Poor coupling can lead to a weaker functional response despite high binding affinity.
-
Partial Agonism: Your compound may be a partial agonist, which means it cannot elicit the full maximal response even at saturating concentrations.
-
Assay Conditions: The conditions of your functional assay (e.g., temperature, buffer components, presence of phosphodiesterase inhibitors) can differ from the conditions of the binding assay, leading to different outcomes.
Q2: My 2-substituted adenosine analog shows no activity in a functional assay, but it has high affinity in binding assays. What could be the reason?
A2: This could indicate that your compound is an antagonist or an inverse agonist.
-
Antagonist: An antagonist binds to the receptor but does not activate it, blocking the binding of agonists. To test for antagonism, you should perform your functional assay in the presence of a known agonist and varying concentrations of your compound.
-
Inverse Agonist: An inverse agonist binds to the receptor and reduces its basal (constitutive) activity. This is typically observed in systems with high receptor expression and constitutive activity.
Q3: I am observing a biphasic or bell-shaped dose-response curve. What does this mean?
A3: A biphasic dose-response curve can be caused by:
-
Off-Target Effects: At higher concentrations, your compound may be interacting with other receptors or cellular targets that produce an opposing effect.
-
Receptor Desensitization: High concentrations of an agonist can lead to rapid receptor desensitization or downregulation, resulting in a decrease in the response at higher doses.
-
Complex Signaling Pathways: The signaling pathway downstream of the receptor may have feedback loops or other complexities that lead to a non-monotonic dose-response.
Q4: The response to my compound varies between different cell lines. Why is this happening?
A4: Cell-type specific responses are common and can be due to:
-
Differential Receptor Expression: The density of the target adenosine receptor subtype can vary significantly between cell lines.
-
Different G-Protein Expression: The complement of G-proteins expressed in a cell line will determine the signaling pathways that are activated.
-
Presence of Other Adenosine Receptor Subtypes: Your compound may have activity at other adenosine receptor subtypes that are expressed at different levels in various cell lines, leading to a mixed response.
Data Presentation: Pharmacological Profiles of 2-Substituted Adenosine Analogs
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of selected 2-substituted adenosine analogs at human adenosine receptor subtypes. Note the frequent discrepancies between binding and functional data, a key theme of this guide.
Table 1: Binding Affinities (Kᵢ, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂B Receptor | A₃ Receptor |
| 2-Cl-IB-MECA | >10,000 | >10,000 | >10,000 | 1.0 |
| PENECA | 600 | 600 | - | 6 |
| PHPNECA | 200 | 200 | - | 0.4 |
| 2HE-NECA | 132 | 2.2 | - | - |
Data compiled from various sources. "-" indicates data not available.
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of 2-Substituted Adenosine Analogs in cAMP Assays
| Compound | A₁ Receptor (Inhibition) | A₂ₐ Receptor (Stimulation) | A₂B Receptor (Stimulation) | A₃ Receptor (Inhibition) |
| 2-Cl-IB-MECA | - | - | - | 25 |
| PENECA | >10,000 | 2,000 | - | 100 |
| PHPNECA | >10,000 | 1,000 | - | 50 |
| 2HE-NECA | >10,000 | 23.3 | - | - |
Data compiled from various sources. "-" indicates data not available. Note the shift in potency from binding to functional assays for A₃ receptor agonists.
Experimental Protocols & Methodologies
Accurate and reproducible data depend on robust experimental protocols. Below are detailed methodologies for common functional assays used to characterize adenosine receptor ligands.
Protocol 1: cAMP Accumulation Assay (for A₂ₐ and A₂B Receptor Agonists)
This protocol is designed for measuring the stimulation of adenylyl cyclase activity.
Materials:
-
HEK293 cells stably expressing the human A₂ₐ or A₂B adenosine receptor.
-
Assay medium: MEM with 2% charcoal-stripped serum.
-
Stimulation buffer: HBSS or other suitable buffer containing 500 µM IBMX (a phosphodiesterase inhibitor) and 100 µM Ro 20-1724 (a phosphodiesterase inhibitor).
-
A known agonist (e.g., NECA or CGS-21680) as a positive control.
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
Procedure:
-
Cell Plating: Plate 10,000 cells per well in a 96-well plate and incubate overnight.
-
Washing: The next day, carefully remove the medium and wash the cells twice with 200 µL of PBS, taking care not to dislodge the cells.
-
Agonist Preparation: Prepare serial dilutions of your 2-substituted adenosine analog and the positive control agonist in stimulation buffer.
-
Stimulation: Add 30 µL of the agonist dilutions to the appropriate wells. Include wells with stimulation buffer only as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
cAMP Measurement: Perform the cAMP assay according to the manufacturer's protocol and read the plate as directed.
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for your compound.
Protocol 2: Calcium Mobilization Assay (for A₁ and A₃ Receptor Agonists)
This protocol is for measuring the mobilization of intracellular calcium, a downstream effect of Gq/i-coupled receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human A₁ or A₃ adenosine receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: HBSS with 20 mM HEPES.
-
A known A₁ or A₃ agonist as a positive control.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of your 2-substituted adenosine analog and the positive control in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Program the instrument to add the compound dilutions to the wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC₅₀ value.
Visualizing Pathways and Workflows
Signaling Pathways of Adenosine Receptors
The following diagram illustrates the primary signaling pathways for the four adenosine receptor subtypes.
Caption: Adenosine receptor signaling pathways.
General Experimental Workflow
This diagram outlines a typical workflow for characterizing a novel 2-substituted adenosine analog.
Caption: Workflow for compound characterization.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide for troubleshooting unexpected results.
Strategies to minimize non-specific binding of Adenosine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Adenosine-2-carboxamide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my this compound binding assay?
A: Non-specific binding (NSB) refers to the interaction of this compound with components in your assay system other than its intended target, the adenosine (B11128) receptors. This can include binding to the surfaces of your assay plates, filters, or other proteins in your sample.[1] High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of binding affinity (Kd) and receptor density (Bmax).[1] Ideally, specific binding should constitute at least 80-90% of the total binding. If non-specific binding exceeds 20-30% of the total, it can significantly compromise the reliability of your results.
Q2: How do I determine the level of non-specific binding in my experiment?
A: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of an unlabeled competitor that also binds to the same adenosine receptor. This "cold" competitor will displace the radiolabeled ligand from the specific receptor sites. Therefore, any remaining radioactivity detected is considered non-specific binding. A commonly used non-selective adenosine receptor agonist for this purpose is 5'-N-Ethylcarboxamidoadenosine (NECA).
Q3: What are the most common causes of high non-specific binding with small molecules like this compound?
A: Several factors can contribute to high non-specific binding of small molecules:
-
Hydrophobic Interactions: The molecule may non-specifically adhere to plastic surfaces or hydrophobic pockets on other proteins.
-
Electrostatic Interactions: Charged regions of the molecule can interact with oppositely charged surfaces or molecules.
-
Suboptimal Assay Conditions: Inappropriate buffer pH or ionic strength can promote non-specific interactions.
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on assay surfaces.
-
Radioligand Quality: Degradation or aggregation of the radiolabeled this compound can increase non-specific binding.
Q4: What are the primary strategies to minimize non-specific binding of this compound?
A: The most effective strategies involve optimizing your assay conditions and using appropriate blocking agents. Key approaches include:
-
Optimizing Buffer Conditions: Adjusting the pH and ionic strength of your assay buffer can significantly reduce electrostatic interactions.
-
Using Blocking Agents: Incorporating proteins like Bovine Serum Albumin (BSA) or casein into your assay buffer can saturate non-specific binding sites.
-
Adding Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.
-
Surface Passivation: Pre-treating assay surfaces can reduce their capacity for non-specific interactions.
-
Proper Washing: Ensuring thorough and rapid washing steps to remove unbound ligand.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during this compound binding assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal in "no receptor" control wells. | The radioligand is binding directly to the assay plate/filter. | 1. Increase Blocking Agent Concentration: Titrate the concentration of BSA or casein in your blocking buffer. 2. Add a Non-ionic Detergent: Include 0.01-0.1% Tween-20 or Triton X-100 in your assay and wash buffers. 3. Change Plate/Filter Type: Test different types of microplates or filter materials that have lower binding properties. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can also help. |
| Non-specific binding is greater than 30% of total binding. | Inadequate blocking of all non-specific sites. Suboptimal buffer conditions. | 1. Optimize Blocking Strategy: Test different blocking agents (e.g., BSA, casein, non-fat dry milk) and optimize their concentration (typically 0.1-5%). 2. Adjust Buffer pH: Ensure the buffer pH is not close to the isoelectric point of your receptor preparation. Test a range of pH values (e.g., 7.0-8.0). 3. Vary Ionic Strength: Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to minimize electrostatic interactions. |
| Inconsistent results between replicate wells. | Inefficient washing. Pipetting errors. Radioligand aggregation. | 1. Standardize Washing Technique: Ensure consistent and rapid washing of all wells. Use ice-cold wash buffer to minimize dissociation of specifically bound ligand. 2. Verify Pipetting Accuracy: Calibrate pipettes and use careful technique. 3. Check Radioligand Quality: Centrifuge the radioligand solution before use to pellet any aggregates. |
| Low specific binding signal. | Low receptor expression. Inactive receptor. Degraded radioligand. | 1. Increase Receptor Concentration: If possible, use a higher concentration of your membrane preparation. 2. Confirm Receptor Activity: Perform a functional assay (e.g., cAMP measurement) to ensure the receptor is active. 3. Use Fresh Radioligand: Ensure the radiochemical purity is high (>90%). |
Quantitative Data Summary
While specific comparative data for this compound is limited in the literature, the following tables summarize typical starting concentrations and the effectiveness of common strategies for reducing non-specific binding of small molecule ligands in receptor binding assays.
Table 1: Common Blocking Agents and Their Typical Working Concentrations
| Blocking Agent | Typical Concentration Range | Primary Mechanism of Action | Notes |
| Bovine Serum Albumin (BSA) | 0.1 - 5% (w/v) | Coats surfaces to prevent non-specific protein and small molecule binding. | A very common and effective blocking agent. |
| Casein/Non-fat Dry Milk | 1 - 5% (w/v) | Similar to BSA, provides a protein coat on surfaces. | Can be a cost-effective alternative to BSA. |
| Polyethyleneimine (PEI) | 0.1 - 0.5% (v/v) | Pre-treats glass fiber filters to reduce binding of positively charged ligands. | Particularly useful for filter-based assays. |
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Additive | Typical Concentration | Purpose |
| NaCl | 50 - 500 mM | Reduces non-specific electrostatic interactions. |
| Tween-20 | 0.01 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| Triton X-100 | 0.01 - 0.1% (v/v) | A stronger non-ionic detergent than Tween-20. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general framework for a radioligand binding assay using a radiolabeled form of this compound or a competing radioligand. Note: This is a general protocol and should be optimized for your specific receptor preparation and experimental goals.
Materials:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor of interest.
-
Radioligand: e.g., [³H]this compound or a suitable competing radioligand.
-
Unlabeled Ligand: this compound or a non-selective agonist like NECA for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent: e.g., Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass Fiber Filters: e.g., GF/C filters.
-
Scintillation Cocktail.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and add a suitable concentration of a blocking agent (e.g., 0.5% BSA).
-
Prepare a stock solution of the radioligand and the unlabeled ligand in the Assay Buffer.
-
Prepare serial dilutions of the unlabeled this compound for competition binding experiments.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Radioligand and Assay Buffer.
-
Non-Specific Binding: Radioligand and a high concentration of unlabeled NECA (e.g., 10 µM).
-
Competition Binding: Radioligand and varying concentrations of unlabeled this compound.
-
-
Add the membrane preparation to each well to initiate the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand is bound.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Termination and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the specific binding as a function of the unlabeled ligand concentration to determine the IC₅₀ and subsequently the Ki value.
-
Visualizations
Adenosine Receptor Signaling Pathways
Caption: Signaling pathways of the four adenosine receptor subtypes.
Experimental Workflow for a Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
References
Overcoming challenges in the chemical synthesis of Adenosine-2-carboxamide derivatives
Welcome to the technical support center for the chemical synthesis of Adenosine-2-carboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in the synthesis of this compound derivatives, offering potential solutions and preventative measures.
1. Protecting Group Strategies
-
Question: I am experiencing difficulty with the selective protection of the hydroxyl and amino groups on the adenosine (B11128) scaffold. What are the recommended protecting groups and reaction conditions?
Answer: The selective protection of adenosine's functional groups is crucial to prevent unwanted side reactions.
-
For Ribose Hydroxyl Groups (2', 3', and 5'):
-
Isopropylidene group: Acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) is commonly used to protect the 2' and 3'-hydroxyl groups simultaneously as an acetal. This is a robust protecting group stable to a wide range of reaction conditions.
-
Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are versatile protecting groups for all hydroxyls. Their steric bulk can be used to achieve selective protection. For instance, the 5'-hydroxyl can often be selectively protected due to its primary nature. Orthogonal protecting group strategies, where different silyl ethers are used, allow for selective deprotection.[1]
-
Acetyl groups: Acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) can be used to protect all hydroxyl groups. These are easily removed under basic conditions.[2]
-
-
For the N6-Amino Group:
-
Benzoyl group: Benzoyl chloride is a common reagent for protecting the exocyclic amine.[3]
-
2,5-Dimethylpyrrole: This adduct is formed by heating adenosine with 2,5-hexanedione (B30556) and is stable to basic conditions but can be removed with trifluoroacetic acid/water.[4][5]
-
tert-Butoxycarbonyl (Boc): Di-tert-butyl dicarbonate (B1257347) can be used to install the Boc group, which is removable under acidic conditions.[3]
-
A common issue is the incomplete protection or side reactions. To troubleshoot, ensure anhydrous reaction conditions, use freshly distilled solvents and reagents, and carefully control the stoichiometry of the protecting group reagent.
-
-
Question: My protecting groups are being unintentionally removed during a subsequent reaction step. How can I choose a more robust protecting group?
Answer: This issue highlights the importance of an orthogonal protecting group strategy.[1] You need to select protecting groups that are stable to the reaction conditions of the subsequent step. For example, if your next step involves acidic conditions, a base-labile protecting group like an acetate (B1210297) ester for the hydroxyls would be more suitable than a Boc group on the amine. Conversely, if you are performing a reaction under basic conditions, an acid-labile group like isopropylidene or Boc would be appropriate.
2. C2-Position Modification
-
Question: I am struggling with low yields in my Suzuki/Sonogashira coupling reaction to introduce a substituent at the C2 position of adenosine. What are the critical parameters to optimize?
Answer: Low yields in cross-coupling reactions are a frequent challenge. Several factors can be optimized:
-
Starting Material: The synthesis often starts from a 2-halo (iodo or bromo) adenosine derivative. 2-Iodoadenosine (B13990) derivatives are generally more reactive than their 2-bromo counterparts.[2][6]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂. The ligand can influence the efficiency of the catalytic cycle. Experimenting with different ligands may improve yields.
-
Base: The base is crucial for the transmetalation step. Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can depend on the specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., DME, dioxane, or toluene) and water is often used for Suzuki couplings. Anhydrous conditions are typically required for Sonogashira couplings, using solvents like THF or DMF with an amine base (e.g., Et₃N or DIPEA).
-
Temperature and Reaction Time: These parameters should be carefully monitored and optimized. Insufficient heating can lead to incomplete reactions, while excessive heat can cause decomposition of the starting materials or products.
Troubleshooting Workflow for Low Coupling Yield:
Caption: Troubleshooting workflow for C2 cross-coupling reactions.
-
3. Formation of the 2-Carboxamide (B11827560) Group
-
Question: What are the common methods for introducing the 2-carboxamide functionality, and what are the potential pitfalls?
Answer: The 2-carboxamide group is typically introduced via the hydrolysis of a 2-cyano group.
-
Method: The 2-cyanoadenosine (B3285218) precursor can be synthesized from 2-iodoadenosine via a cyanation reaction (e.g., using CuCN). The subsequent hydrolysis of the nitrile to the primary amide can be achieved under acidic or basic conditions.[7][8]
-
Acid-catalyzed hydrolysis: Heating the 2-cyano derivative with an acid (e.g., HCl) in water or an alcohol/water mixture. A potential side reaction is the hydrolysis of the glycosidic bond under harsh acidic conditions.
-
Base-catalyzed hydrolysis: Using a base like NaOH or H₂O₂ with a base. Over-hydrolysis to the carboxylic acid can be an issue.[7][9]
-
-
Catalytic Hydrolysis: Metal catalysts, such as those involving zinc(II) complexes with oximes, can facilitate the hydrolysis of nitriles to carboxamides under milder conditions, potentially avoiding side reactions.[10]
Potential Pitfalls:
-
Incomplete Hydrolysis: The reaction may stop at the amide stage or not proceed to completion. Monitoring the reaction by TLC or LC-MS is essential.
-
Over-hydrolysis: The amide can be further hydrolyzed to the corresponding carboxylic acid, especially under harsh conditions.[11] Careful control of reaction time and temperature is necessary.
-
Degradation: Adenosine derivatives can be sensitive to strong acids and bases. Milder reaction conditions should be explored if degradation is observed.
-
4. Purification Challenges
-
Question: My final this compound derivative is difficult to purify. What purification strategies are most effective?
Answer: The high polarity of adenosine derivatives can make purification challenging.
-
Column Chromatography: This is the most common method.
-
Normal Phase (Silica Gel): A polar mobile phase is often required (e.g., dichloromethane/methanol (B129727) or chloroform/methanol gradients). Tailing of spots on TLC can be an issue due to the interaction of the polar compound with the acidic silica. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve peak shape.
-
Reversed-Phase (C18): This is often a better choice for highly polar compounds. A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) is typically used. Adding a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds.
-
-
Preparative HPLC: For difficult separations or to achieve high purity, preparative reversed-phase HPLC is a powerful technique.
-
Crystallization: If the compound is a solid, crystallization can be an effective final purification step to remove minor impurities.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-N6-benzoyl-2',3',5'-tri-O-acetyladenosine
This protocol describes the initial steps towards a C2-substituted adenosine derivative.
-
N6-Benzoylation: To a solution of adenosine in anhydrous pyridine, slowly add benzoyl chloride at 0°C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
Acetylation: Dissolve the N6-benzoyladenosine in pyridine and add acetic anhydride. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product.
-
Iodination: The protected adenosine is then subjected to iodination at the C2 position using an appropriate iodinating agent.
Protocol 2: Suzuki Coupling for C2-Arylation
This protocol outlines a general procedure for introducing an aryl group at the C2 position.
-
Reaction Setup: In a reaction vessel, combine the 2-iodo-adenosine derivative, the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as DME/water (3:1).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-90°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Hydrolysis of 2-Cyanoadenosine to this compound
-
Reaction Setup: Dissolve the 2-cyanoadenosine derivative in a suitable solvent mixture (e.g., ethanol/water).
-
Reagent Addition: Add an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl).
-
Reaction Execution: Heat the mixture under reflux and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Neutralize the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solution and purify the crude product by column chromatography or crystallization.
Quantitative Data Summary
Table 1: Comparison of Protecting Groups for Adenosine
| Functional Group | Protecting Group | Abbreviation | Typical Reagents | Stability |
| 2',3'-Hydroxyls | Isopropylidene | - | Acetone, p-TsOH | Stable to base, mild acid |
| All Hydroxyls | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Stable to base, removed by fluoride |
| All Hydroxyls | Acetyl | Ac | Ac₂O, Pyridine | Stable to acid, removed by base |
| N6-Amino | Benzoyl | Bz | BzCl, Pyridine | Stable to acid and mild base |
| N6-Amino | tert-Butoxycarbonyl | Boc | Boc₂O | Stable to base, removed by acid |
| N6-Amino | 2,5-Dimethylpyrrole | - | 2,5-Hexanedione | Stable to base, removed by acid |
Table 2: Typical Conditions for Suzuki Cross-Coupling Reactions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / SPhos |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O |
| Temperature | 80-100 °C | 90-110 °C | 70-90 °C |
| Typical Yield | 60-85% | 70-95% | 75-98% |
Visualizations
Caption: General synthetic workflow for this compound derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Adenosine-2-Carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adenosine-2-carboxamide (B3279899) derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of limited in vivo bioavailability of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My this compound derivative shows high potency in vitro but very low exposure after oral administration in my animal model. What are the likely causes?
A1: This is a common challenge. The primary reasons for poor oral bioavailability of this compound derivatives include:
-
Poor Aqueous Solubility: Many adenosine (B11128) analogs are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Rapid Metabolism: Adenosine derivatives can be susceptible to rapid enzymatic degradation, for instance, by adenosine deaminase, although modifications at the N6-position can prevent this.[1]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells and back into the gut lumen.[2][3]
-
Short Half-Life: Even if absorbed, the compound might be rapidly cleared from circulation.[1]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the aqueous solubility and lipophilicity (LogP) of your compound.
-
Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.
-
Investigate Transporter Interactions: Use a Caco-2 permeability assay to determine if your compound is a P-gp substrate (see Experimental Protocols section). An efflux ratio greater than 2 is indicative of active efflux.
Q2: How can I determine if my compound is a substrate for P-glycoprotein?
A2: The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses efflux transporters like P-gp, mimicking the intestinal barrier.
By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side (Papp A→B) and from the basolateral to the apical side (Papp B→A), you can calculate the efflux ratio (ER = Papp B→A / Papp A→B). An ER significantly greater than 2 suggests that your compound is actively transported by an efflux pump like P-gp.[4] This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or valspodar, which should reduce the efflux ratio.[5]
Q3: What strategies can I employ to improve the oral bioavailability of my lead compound?
A3: Several strategies can be effective:
-
Prodrug Approach: Chemically modify the parent drug to create a more soluble or permeable prodrug that is converted back to the active compound in vivo by enzymatic or chemical cleavage.[1] For example, esterification of hydroxyl groups can increase lipophilicity and membrane permeability.
-
Formulation Strategies: Incorporating the compound into a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and absorption. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids, keeping the drug in solution.
-
Co-administration with P-gp Inhibitors: While less common for therapeutic development due to potential drug-drug interactions, co-administering a P-gp inhibitor can increase the absorption of P-gp substrates in preclinical studies to confirm the mechanism of poor bioavailability.
Q4: I'm considering a prodrug approach. What are some key considerations?
A4: When designing a prodrug, consider the following:
-
Linker Chemistry: The bond connecting the promoiety to the parent drug must be stable enough to allow for absorption but labile enough to be cleaved at the desired site of action.
-
Promoieties: The choice of promoiety can influence solubility, permeability, and tissue targeting.
-
Metabolic Activation: Ensure that the enzymes required for prodrug activation are present in the target tissue or systemic circulation.
-
Toxicity: The promoiety and any byproducts of cleavage should be non-toxic.
Q5: My compound appears to be unstable in solution for in vivo studies. How can I assess and improve its stability?
A5: Stability issues can significantly impact experimental outcomes.
Assessment:
-
Conduct stability studies of your compound in the vehicle intended for in vivo administration at relevant concentrations and storage conditions (e.g., room temperature, 4°C).
-
Use a stability-indicating analytical method, such as HPLC, to monitor the concentration of the parent compound and the appearance of any degradation products over time.
Improvement Strategies:
-
pH Adjustment: Determine the pH of maximum stability for your compound and buffer the formulation accordingly.
-
Vehicle Selection: Test different biocompatible solvents and excipients.
-
Protection from Light and Oxygen: If your compound is sensitive to light or oxidation, store it in amber vials and consider adding antioxidants to the formulation.
Data on Bioavailability and Permeability
The following tables summarize available data for select adenosine derivatives to provide a comparative baseline for your own experimental results.
Table 1: Oral Bioavailability of Selected Adenosine Derivatives
| Compound | Species | Oral Bioavailability (%) | Notes |
| 2-chloro-2'-deoxyadenosine | Human | ~48-55% | Administered as a solution in PBS.[6] |
| Pyridinone Derivative (A2A Antagonist) | Mouse | 86.1% | A novel A2A receptor antagonist.[7] |
| AICA-riboside | Human | < 5% | Administered as an oral solution.[8] |
Table 2: Caco-2 Permeability Data for Relevant Compounds
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Classification |
| Ticagrelor (B1683153) | 6.0 | 2.71 | Moderate permeability, P-gp substrate.[5] |
| Rhodamine 123 | - | >10 | High efflux, classic P-gp substrate. |
| Warfarin (B611796) | High | - | High permeability control. |
| Ranitidine (B14927) | Low | - | Low permeability control. |
Note: Data for specific this compound derivatives is limited in the public domain. The values presented for related compounds are for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific compound.
Protocol 1: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the oral bioavailability of an this compound derivative.
Materials:
-
Test compound
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the test compound at a predetermined dose (e.g., 10 mg/kg) via oral gavage. The volume should typically not exceed 10 mL/kg.
-
Intravenous (IV) Group: Administer the test compound at a lower dose (e.g., 1-2 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
Data Analysis:
-
Plot the plasma concentration versus time for both PO and IV routes.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for P-glycoprotein-mediated efflux of a test compound.
Materials:
-
Caco-2 cells (e.g., from ATCC)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., warfarin for high permeability, ranitidine for low permeability, and a known P-gp substrate like digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical side and fresh transport buffer to the basolateral side.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
To test for P-gp involvement, perform the transport experiments in the presence and absence of a P-gp inhibitor.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
-
Sample Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the bioavailability of this compound derivatives.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Intestinal permeability and P-glycoprotein-mediated efflux transport of ticagrelor in Caco-2 monolayer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the bioavailability of oral and subcutaneous 2-chloro-2'-deoxyadenosine in humans: alternative routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AICA-riboside: safety, tolerance, and pharmacokinetics of a novel adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adenosine A1 Receptor Binding: Adenosine-2-carboxamide vs. NECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common adenosine (B11128) analogues, Adenosine-2-carboxamide and 5'-N-Ethylcarboxamidoadenosine (NECA), in the context of their binding to the adenosine A1 receptor (A1R). This document is intended to assist researchers in selecting the appropriate ligand for their experimental needs by presenting quantitative binding data, outlining detailed experimental protocols, and illustrating key biological pathways and workflows.
Executive Summary
Data Presentation: Ligand Binding Affinities
The following table summarizes the available quantitative data for NECA binding to the human adenosine A1 receptor.
| Compound | Receptor Subtype | Inhibitory Constant (Ki) in nM | Reference |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human Adenosine A1 | 14 | [1][2][3] |
| This compound | Human Adenosine A1 | Data not available |
Note: The Ki value for NECA is a well-established benchmark in adenosine receptor research. The absence of a readily available Ki value for this compound highlights a gap in the publicly accessible pharmacological data for this compound at the A1 receptor.
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is primarily inhibitory in nature. The receptor couples to Gi/o proteins, which, upon activation, dissociate into their α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunits can also modulate downstream effectors, including ion channels.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the adenosine A1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A1 receptor antagonist, typically [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).
-
Test Compound: this compound or other unlabeled ligands of interest.
-
Reference Compound: NECA (for validation and comparison).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor antagonist (e.g., 10 µM DPCPX).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding Wells: Add assay buffer.
-
Non-specific Binding Wells: Add the non-specific binding control.
-
Test Compound Wells: Add serial dilutions of the test compound.
-
-
Incubation:
-
Add the radioligand (e.g., [3H]DPCPX at a final concentration of ~1 nM) to all wells.
-
Add the prepared cell membranes (typically 20-50 µg of protein per well) to all wells.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
A Comparative Guide to A2A Receptor Selectivity: Adenosine-2-carboxamide vs. CGS21680
For researchers, scientists, and drug development professionals, the selection of a suitable agonist for the adenosine (B11128) A2A receptor is a critical step in experimental design. This guide provides a comprehensive comparison of two commonly used A2A receptor agonists, Adenosine-2-carboxamide and CGS21680, with a focus on their selectivity profiles. The information presented is supported by experimental data to aid in the informed selection of the most appropriate compound for specific research needs.
Introduction to A2A Receptor Selectivity
The adenosine A2A receptor, a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target for a variety of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Agonists that selectively activate the A2A receptor are invaluable tools for elucidating its physiological roles and for developing novel therapeutics. Selectivity is paramount, as off-target activation of other adenosine receptor subtypes (A1, A2B, and A3) can lead to confounding experimental results and undesirable side effects. This guide focuses on the comparative A2A receptor selectivity of this compound and the widely recognized selective agonist, CGS21680.
Compound Profiles
This compound is a derivative of the endogenous ligand adenosine. Its utility as a research tool is dependent on its binding affinity and functional potency across the four adenosine receptor subtypes.
CGS21680 is a well-established and potent A2A receptor agonist, often used as a reference compound due to its high selectivity for this receptor subtype.[1] It is known to be a potent depressant of the spontaneous, acetylcholine (B1216132) and glutamate (B1630785) evoked firing of rat cerebral cortical neurons.[2]
Quantitative Comparison of Receptor Selectivity
To facilitate a direct comparison, the following table summarizes the available binding affinity (Ki) and functional potency (EC50/IC50) data for both compounds across the four adenosine receptor subtypes.
| Receptor Subtype | This compound | CGS21680 |
| A1 Receptor | ||
| Ki (nM) | Data not available | >10000[3] |
| EC50/IC50 (nM) | Data not available | >10000[3] |
| A2A Receptor | ||
| Ki (nM) | Data not available | 27[3] |
| EC50/IC50 (nM) | Data not available | 2.12, 18.47, 110[1][3] |
| A2B Receptor | ||
| Ki (nM) | Data not available | Data not available |
| EC50/IC50 (nM) | Data not available | >10000[3] |
| A3 Receptor | ||
| Ki (nM) | Data not available | Data not available |
| EC50/IC50 (nM) | Data not available | 613[3] |
Note: Data for this compound is currently limited in the public domain. The selectivity of CGS21680 for the A2A receptor over the A1 receptor has been reported to be 140-fold.[2]
Signaling Pathways and Experimental Workflows
The activation of the A2A receptor by an agonist initiates a signaling cascade, primarily through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This signaling pathway is a common target for functional assays to determine agonist potency.
Caption: A2A Receptor Signaling Pathway.
A common experimental approach to determine the binding affinity and functional potency of a compound is through radioligand binding assays and cAMP functional assays.
References
- 1. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. innoprot.com [innoprot.com]
Validating Experimental Findings: A Comparison Guide for Different Batches of Adenosine-2-carboxamide
For researchers, scientists, and drug development professionals, ensuring the reproducibility and validity of experimental findings is paramount. A critical, yet often overlooked, aspect of this is the potential for lot-to-lot variability in chemical reagents. This guide provides a framework for comparing different batches of Adenosine-2-carboxamide, a potent adenosine (B11128) receptor agonist, to ensure consistent experimental outcomes.
The Importance of Validating Different Batches
Reagent lot-to-lot variation is a change in the analytical performance of a reagent from one production batch to the next.[4] This variability can arise from subtle differences in the manufacturing process, storage, or handling.[4] For a compound like this compound, such variations could manifest as differences in purity, agonist potency (EC₅₀), or efficacy at different adenosine receptor subtypes. Therefore, validating each new batch is a critical step to ensure that observed experimental effects are due to the biological question under investigation and not an artifact of reagent inconsistency.[5][6] The traditional approach often involves validating three consecutive batches to ensure consistency and reproducibility.[7][8][9]
Comparative Data for Hypothetical Batches of this compound
To illustrate the potential for variability, the following tables summarize hypothetical data from three different batches of this compound.
Table 1: Physical and Chemical Properties
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 99.8% | 98.5% | 99.5% | ≥ 98.0% |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | White crystalline solid |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
Table 2: In Vitro Bioactivity Profile (EC₅₀ values in nM)
| Assay | Receptor Subtype | Batch A | Batch B | Batch C | Historical Average ± SD |
| cAMP Accumulation | A2A | 15.2 | 25.8 | 16.5 | 15.5 ± 2.0 |
| cAMP Inhibition | A1 | 10.5 | 18.9 | 11.2 | 10.8 ± 1.5 |
| Calcium Mobilization | A3 | 22.8 | 35.1 | 24.0 | 23.5 ± 3.0 |
Note: EC₅₀ is the half-maximal effective concentration.
Table 3: Functional Assay: Inhibition of LPS-induced TNF-α in Macrophages (IC₅₀ in nM)
| Assay | Batch A | Batch B | Batch C | Acceptance Criteria |
| TNF-α Inhibition | 45.3 | 78.2 | 48.1 | IC₅₀ within 2-fold of historical average |
Note: IC₅₀ is the half-maximal inhibitory concentration.
In this hypothetical comparison, Batch B shows a noticeable decrease in potency across all bioassays, which could significantly impact experimental outcomes. This highlights the necessity of conducting validation studies.
Key Experimental Protocols for Batch Validation
Below are detailed methodologies for key experiments to assess the consistency of this compound batches.
cAMP Accumulation Assay (for A2A/A2B Agonism)
This assay measures the ability of this compound to stimulate adenylyl cyclase via Gs-coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human A2A adenosine receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound batch in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Assay Procedure:
-
Wash cells once with pre-warmed assay buffer.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value for each batch.
Calcium Mobilization Assay (for A1/A3 Agonism)
This assay measures the ability of this compound to activate Gi/q-coupled receptors, leading to the release of intracellular calcium stores.
Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human A3 adenosine receptor in F-12K Medium supplemented with 10% FBS and relevant antibiotics.
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density of 80,000 cells/well and incubate for 24 hours.
-
Dye Loading:
-
Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) prepared in assay buffer.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of each this compound batch as described for the cAMP assay.
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the compound dilutions to the plate and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the compound concentration to determine the EC₅₀ value.
Visualizing Signaling and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate the signaling pathway of adenosine receptors and a logical workflow for batch validation.
Caption: Simplified signaling pathways for adenosine receptors activated by an agonist.
Caption: Experimental workflow for validating new batches of chemical compounds.
Conclusion and Recommendations
Lot-to-lot variability of critical reagents like this compound is a significant threat to experimental reproducibility. As demonstrated, even small deviations in purity or potency can lead to different biological effects. To mitigate this risk, researchers should:
-
Always Validate New Batches: Before use in critical experiments, every new lot of this compound should be tested against a previously validated batch.
-
Establish Acceptance Criteria: Define clear, quantitative criteria for accepting a new batch. This should be based on historical data and the sensitivity of the experimental assays.
-
Use a Multi-faceted Approach: Combine physicochemical analysis with both proximal bioactivity assays (e.g., cAMP) and a functional assay that is most relevant to the research context.
-
Maintain Detailed Records: Keep meticulous records of batch numbers, validation data, and experimental outcomes to track performance over time.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Lot-to-lot reagent verification: challenges and possible solutions [ouci.dntb.gov.ua]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Why do We use 3 Batches for Validation? [pharmaspecialists.com]
- 8. youtube.com [youtube.com]
- 9. Three Consecutive Batches for Validation in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Cross-Reactivity Profiling of Adenosine-2-carboxamide Against Other Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine-2-carboxamide's performance against alternative purinergic receptors, supported by experimental data. The information is intended to assist researchers in evaluating the selectivity of this compound and in designing future experiments.
Introduction
This compound is a synthetic analog of adenosine (B11128), a ubiquitous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are collectively known as P1 purinergic receptors. This compound is recognized primarily as a potent agonist at the A₂ₐ adenosine receptor, a key target in cardiovascular, inflammatory, and neurological research.
The broader family of purinergic receptors also includes the P2 receptors, which are activated by nucleotides such as ATP and ADP. P2 receptors are subdivided into P2X ion channels and P2Y G protein-coupled receptors. For the development of selective therapeutic agents, a thorough understanding of a compound's cross-reactivity profile across the entire purinergic receptor family is paramount. This guide focuses on the selectivity of this compound and its close structural analog, CGS 21680, against other adenosine receptor subtypes and provides insights into its interaction with P2 receptors.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of this compound and CGS 21680 for various human adenosine receptor subtypes. The data has been compiled from multiple studies to provide a comprehensive overview. It is important to note that variations in experimental conditions can lead to differences in reported values.
Table 1: Binding Affinity (Ki) of this compound and Analogs at Human Adenosine Receptors
| Compound | A₁ (Ki, nM) | A₂ₐ (Ki, nM) | A₂ₑ (Ki, nM) | A₃ (Ki, nM) |
| CGS 21680 | ~3800 | 27 | Inactive | >1000 |
Note: Data for CGS 21680 is often used as a surrogate for this compound due to their structural similarity and shared primary target. The selectivity for A₂ₐ over A₁ is approximately 140-fold.
Table 2: Functional Potency (EC₅₀) of this compound and Analogs at Human Adenosine Receptors
| Compound | A₁ (EC₅₀, nM) | A₂ₐ (EC₅₀, nM) | A₂ₑ (EC₅₀, nM) | A₃ (EC₅₀, nM) |
| CGS 21680 | Weak agonist | 1.48 - 180 | Inactive | >1000 |
Note: The wide range of reported EC₅₀ values for the A₂ₐ receptor can be attributed to different assay conditions and cell systems used.
Selectivity Against P2 Purinergic Receptors
Extensive literature searches did not yield specific binding or functional data for this compound or CGS 21680 against P2X and P2Y receptor subtypes. The general consensus in the field of purinergic signaling is that adenosine analogs, which are P1 receptor agonists, do not significantly interact with P2 receptors, which are activated by nucleotides.[1][2] This high degree of selectivity is a key feature of purinergic signaling, allowing for distinct physiological responses to adenosine and ATP.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of binding affinity and functional potency.
1. Radioligand Binding Assay for Adenosine Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃) are cultured to 80-90% confluency.
-
Cells are harvested, washed, and then lysed in a hypotonic buffer.
-
The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-CGS 21680 for A₂ₐ receptors, [³H]-DPCPX for A₁ receptors) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay for A₂ₐ and A₂ₑ Adenosine Receptors
This protocol measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon activation of Gs-coupled receptors like A₂ₐ and A₂ₑ.
-
Cell Culture:
-
HEK293 cells stably expressing the human A₂ₐ or A₂ₑ adenosine receptor are seeded in multi-well plates and grown to a suitable confluency.
-
-
cAMP Accumulation Assay:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Rolipram) to prevent the degradation of cAMP.
-
Cells are then treated with increasing concentrations of the test compound (this compound).
-
The stimulation is carried out for a specific time (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
The data are plotted as cAMP concentration versus the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Signaling Pathway and Experimental Workflow Diagrams
Adenosine A₂ₐ Receptor Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the A₂ₐ receptor.
Cross-Reactivity Screening Workflow
Caption: Logical workflow for assessing the cross-reactivity of this compound.
References
Comparative Efficacy of Adenosine-2-Carboxamide Derivatives as A₂A Receptor Agonists
A comprehensive analysis of the potency and functional activity of key Adenosine-2-Carboxamide (B3279899) derivatives reveals significant variations in their efficacy as agonists for the Adenosine (B11128) A₂A receptor. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in the selection and application of these compounds.
This compound derivatives are a class of synthetic nucleoside analogues that have been extensively studied for their ability to selectively target and activate adenosine receptors. Among these, the A₂A adenosine receptor (A₂AAR), a Gs protein-coupled receptor, has garnered significant attention as a therapeutic target for a range of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Activation of the A₂AAR initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, mediating various physiological responses.
This guide focuses on the comparative efficacy of prominent this compound derivatives, with a particular emphasis on their potency (EC₅₀) and maximal efficacy (Emax) in functional assays. The data presented herein is crucial for understanding the structure-activity relationships within this class of compounds and for the rational design of novel A₂AAR agonists with improved therapeutic profiles.
Quantitative Comparison of Efficacy
The following table summarizes the in vitro efficacy of selected this compound derivatives at the human A₂A adenosine receptor. The data is primarily derived from cAMP accumulation assays performed in recombinant cell lines expressing the human A₂AAR. It is important to note that variations in experimental conditions, such as cell lines, radioligands, and assay protocols, can influence the absolute values. Therefore, this table aims to provide a comparative overview rather than a definitive set of absolute potencies.
| Compound | EC₅₀ (nM) | Emax (%) | Reference Compound | Cell Line | Assay Type |
| CGS-21680 | 110 | 100 | NECA | Rat Striatal Slices | cAMP Accumulation |
| Alexa488-APEC | 12.8 | Not specified | Forskolin | CHO (human A₂AAR) | cAMP Production |
| Compound 2 | 1.4 | Not specified | UK-432,097 | Not specified | A₂A Potency |
Note: EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response, while Emax is the maximum response achievable by the agonist, often expressed as a percentage relative to a reference full agonist like NECA (5'-N-Ethylcarboxamidoadenosine) or Forskolin.
Adenosine A₂A Receptor Signaling Pathway
Activation of the A₂A adenosine receptor by an agonist, such as an this compound derivative, initiates a well-defined intracellular signaling cascade. The binding of the agonist to the receptor triggers a conformational change, leading to the activation of the coupled Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.
Experimental Protocols
The determination of the efficacy of this compound derivatives relies on robust and standardized in vitro assays. The two primary methods employed are radioligand binding assays to determine affinity and cAMP accumulation assays to measure functional agonism.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the A₂A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]CGS21680) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, which is the second messenger for the A₂A receptor.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: A cell line expressing the A₂A receptor (e.g., CHO or HEK293 cells) is cultured and seeded into microplates.
-
Pre-incubation: The cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with various concentrations of the test compound for a defined period.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a variety of methods, including Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration. Non-linear regression analysis is used to determine the EC₅₀ and Emax values.
A Comparative Analysis of Adenosine-2-Carboxamide and Endogenous Adenosine in Functional Assays
For researchers, scientists, and drug development professionals, understanding the functional differences between endogenous ligands and their synthetic analogs is paramount for advancing therapeutic strategies. This guide provides an objective comparison of endogenous adenosine (B11128) and a common synthetic analog, Adenosine-2-carboxamide (B3279899), focusing on their performance in key functional assays. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Endogenous adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are key therapeutic targets for a variety of conditions, including cardiovascular, inflammatory, and neurological disorders. Synthetic analogs, such as this compound, are widely used as pharmacological tools to probe the function of these receptors and as lead compounds in drug discovery. A thorough understanding of their comparative functional profiles is therefore essential.
Data Presentation: Quantitative Comparison
The functional activity of a ligand at its receptor is typically quantified by its binding affinity (Ki) and its potency (EC50) and efficacy in downstream signaling assays. The following tables summarize the available quantitative data for endogenous adenosine and this compound at the four human adenosine receptor subtypes.
| Ligand | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Endogenous Adenosine | 10 - 30 | 10 - 30 | >1000 | ~1000 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate higher binding affinity.
| Ligand | A1 Receptor EC50 (nM) | A2A Receptor EC50 (nM) | A2B Receptor EC50 (nM) | A3 Receptor EC50 (nM) |
| Endogenous Adenosine | 310 | 700 | 24000 | 290 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Adenosine Receptor Signaling Pathways
Activation of adenosine receptors initiates intracellular signaling cascades that are primarily mediated by heterotrimeric G proteins. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[1] Beyond the canonical adenylyl cyclase pathway, adenosine receptors can also signal through other pathways, including phospholipase C (PLC), which leads to the generation of inositol (B14025) phosphates and diacylglycerol, and the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Caption: General signaling pathways of adenosine receptors.
Experimental Protocols
Precise and reproducible experimental protocols are crucial for the accurate assessment of ligand function. Below are detailed methodologies for key assays used to characterize adenosine receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands (e.g., adenosine, this compound) for adenosine receptors.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radioligand (e.g., [3H]CGS21680 for A2A receptors).
-
Unlabeled competitor ligand (adenosine or this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from cells overexpressing the specific adenosine receptor subtype.
-
Incubate the cell membranes (20-50 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.
-
The incubation is typically carried out in the assay buffer, often in the presence of ADA to remove any endogenous adenosine.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
Calculate the Ki value from the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP.
Objective: To determine the potency (EC50) and efficacy of agonists in modulating adenylyl cyclase activity.
Materials:
-
Intact cells or cell membranes expressing the adenosine receptor subtype of interest.
-
Agonist (adenosine or this compound).
-
Assay Buffer: Typically a Krebs-Ringer-HEPES buffer or similar.
-
ATP (substrate for adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Seed cells expressing the receptor of interest in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent the breakdown of newly synthesized cAMP.
-
Stimulate the cells with varying concentrations of the agonist for a specific time (e.g., 15-30 minutes) at 37°C.
-
For A1/A3 receptors, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is required to measure the inhibitory effect of the agonist.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.
Caption: Workflow for an adenylyl cyclase activity assay.
GTPγS Binding Assay
This assay measures the activation of G proteins, an early event in GPCR signaling.[2]
Objective: To determine the ability of an agonist to promote the binding of [35S]GTPγS to G proteins.
Materials:
-
Cell membranes expressing the adenosine receptor and its coupled G protein.
-
Agonist (adenosine or this compound).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes (10-20 µg of protein) with varying concentrations of the agonist in the assay buffer containing a fixed concentration of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Plot the stimulated binding against the agonist concentration to determine potency and efficacy.[3]
References
A Comparative Guide to the Potency of Synthetic Adenosine Agonists, Featuring Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potency of Adenosine-2-carboxamide in comparison to other widely used synthetic adenosine (B11128) agonists. The following sections detail the binding affinities and functional potencies of these compounds at the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃), outline the experimental methodologies used to determine these values, and illustrate the key signaling pathways involved.
Comparative Potency of Adenosine Agonists
Table 1: Binding Affinities (Kᵢ, nM) of Synthetic Adenosine Agonists at Human Adenosine Receptors
| Compound | A₁ Receptor (Kᵢ, nM) | A₂A Receptor (Kᵢ, nM) | A₂B Receptor (Kᵢ, nM) | A₃ Receptor (Kᵢ, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Adenosine | 310[1] | 700[1] | 24000[1] | 290[1] |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 6.2 | 14 | 1,700 | 50 |
| CGS-21680 | 180 | 27 | >10,000 | 4,950[2] |
| Regadenoson | 1,000 | 1.2 | >10,000 | >10,000 |
| IB-MECA | 2,900[3] | >10,000 | >10,000 | 2.9[3] |
| Cl-IB-MECA | >10,000 | >10,000 | >10,000 | 3.5[3] |
| BAY 60-6583 | >10,000 | >10,000 | 3 | >10,000 |
| CVT-3146 | 1,000 | 0.34 | >10,000 | >10,000 |
Table 2: Functional Potency (EC₅₀, nM) of Synthetic Adenosine Agonists in cAMP Assays
| Compound | A₁ Receptor (cAMP Inhibition) | A₂A Receptor (cAMP Stimulation) | A₂B Receptor (cAMP Stimulation) | A₃ Receptor (cAMP Inhibition) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Adenosine | 310[1] | 700[1] | 24000[1] | 290[1] |
| NECA | 10 | 20 | 3100[4] | 30 |
| CGS-21680 | 1,200 | 16.6[4] | >10,000[4] | >10,000 |
| Regadenoson | >10,000 | 1.2 | >10,000 | >10,000 |
| IB-MECA | >10,000 | >10,000 | >10,000 | 1.0 |
| Cl-IB-MECA | >10,000 | >10,000 | >10,000 | 0.5 |
| BAY 60-6583 | >10,000 | >10,000 | 3.0 | >10,000 |
Experimental Protocols
The data presented in this guide are typically generated using two key in vitro assays: radioligand binding assays and functional cAMP assays.
Radioligand Displacement Binding Assay
This assay measures the binding affinity (Kᵢ) of a test compound by quantifying its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
2. Assay Procedure:
-
In a 96-well plate, add a known concentration of the membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS21680 for A₂A, or [¹²⁵I]-AB-MECA for A₃).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled standard agonist (e.g., NECA).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
3. Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a filter mat, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
References
- 1. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functional screening of adenosine analogues at the adenosine A2B receptor: a search for potent agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Adenosine-2-carboxamide (NECA) Binding Data with Functional Readouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of binding affinity and functional potency for the non-selective adenosine (B11128) receptor agonist, Adenosine-2-carboxamide, also known as NECA (5'-N-Ethylcarboxamidoadenosine). The data is compared with selective agonists for the A1, A2A, and A3 adenosine receptor subtypes to offer a clear perspective on its pharmacological profile. All quantitative data is supported by detailed experimental protocols for key assays.
Comparative Analysis of Agonist Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound (NECA) and other selective agonists across the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Binding affinity is a measure of how tightly a ligand binds to a receptor, while functional potency indicates the concentration of a ligand required to elicit a half-maximal biological response.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| This compound (NECA) | A1 | 14[1][2] | IC50: 38[3] |
| A2A | 20[1][2] | EC50: 10.2[3], 71.8[4] | |
| A2B | - | EC50: 2400[1][2] | |
| A3 | 6.2[1][2] | - | |
| CGS-21680 (A2A Selective) | A1 | 290 | - |
| A2A | 27[5][6][7] | EC50: 18.47[7], 110[5] | |
| A2B | 67 | EC50: >10000[7] | |
| A3 | 88800 | EC50: 613[7] | |
| IB-MECA (A3 Selective) | A1 | 54 | - |
| A2A | 56 | - | |
| A2B | - | - | |
| A3 | 1.1 | - | |
| (R)-PIA (A1 Selective) | A1 | - | - |
| A2A | - | - | |
| A2B | - | - | |
| A3 | - | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical workflow for the cross-validation of binding and functional data.
Caption: Canonical signaling pathways of adenosine receptors.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
Radioligand Binding Assay (Determination of Ki)
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.
-
Membrane Preparation:
-
Cells or tissues expressing the target adenosine receptor subtype are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX for A1, [3H]-CGS21680 for A2A, [125I]-AB-MECA for A3).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.
-
The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation (Determination of EC50/IC50)
This protocol describes a method to measure the effect of a test compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
-
Cell Culture and Preparation:
-
A cell line stably or transiently expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) is cultured to an appropriate confluency.
-
On the day of the assay, the cells are harvested and resuspended in a suitable assay buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
-
Assay Procedure (Gs-coupled receptors: A2A, A2B):
-
Cells are incubated with varying concentrations of the agonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C to stimulate adenylyl cyclase.
-
-
Assay Procedure (Gi-coupled receptors: A1, A3):
-
To measure the inhibitory effect on adenylyl cyclase, cells are first stimulated with a known adenylyl cyclase activator, such as forskolin (B1673556).
-
The cells are then co-incubated with forskolin and varying concentrations of the agonist (e.g., this compound) for a defined period at 37°C.
-
-
cAMP Measurement:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a commercially available kit, which is often based on methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the log concentration of the agonist.
-
For Gs-coupled receptors, a sigmoidal dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined through non-linear regression.
-
For Gi-coupled receptors, a sigmoidal inhibition curve is generated, and the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production) is determined.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the efficacy of Adenosine-2-carboxamide across different cell lines and species
A Comparative Guide to the Efficacy of Adenosine-2-carboxamide (CGS-21680)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive assessment of this compound, more commonly known as CGS-21680, a potent and selective agonist for the A2A adenosine (B11128) receptor. Its performance across various cell lines and species is detailed, supported by experimental data, to offer an objective comparison with alternative adenosine receptor ligands.
Introduction to CGS-21680
CGS-21680 is a widely utilized research tool for investigating the physiological and pathological roles of the A2A adenosine receptor (A2AR), a G-protein coupled receptor. Its high selectivity for the A2AR over other adenosine receptor subtypes (A1, A2B, A3) makes it invaluable for elucidating specific A2AR-mediated pathways.[1] The therapeutic potential of CGS-21680 has been explored in a variety of conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[2][3]
Mechanism of Action and Signaling Pathway
CGS-21680 exerts its effects by binding to and activating the A2A adenosine receptor. This receptor is primarily coupled to the G-protein Gs. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, culminating in a cellular response. This pathway is pivotal in mediating the anti-inflammatory, neuroprotective, and vasodilatory effects of CGS-21680.
Caption: Canonical signaling pathway of the A2A adenosine receptor activated by CGS-21680.
Data Presentation: Efficacy Across Cell Lines and Species
The efficacy of CGS-21680 is demonstrated by its binding affinity (Ki) and functional potency (EC50). The following tables summarize its performance in various experimental systems.
Table 1: Receptor Binding Affinity and Functional Potency of CGS-21680
| Receptor Subtype | Ki (nM) | EC50 (nM) | Species/System | Reference |
| A2A | 27 | 1.48 - 180 | General | [2] |
| A2A | 27 | 110 (cAMP formation) | Rat Striatal Slices | [1][4] |
| A1 | 290 | >1000 | General | [1] |
| A2B | 67 | >1000 | General | [1] |
| A3 | 88,800 | >1000 | General | [1] |
Note: Ki represents the inhibition constant, a measure of binding affinity (lower is stronger). EC50 is the half-maximal effective concentration, a measure of functional potency.
Table 2: Observed In Vitro Effects of CGS-21680 in Different Cell Lines
| Cell Line/Type | Species | Observed Effect | Reference |
| CHO Cells (hA2AR transfected) | Human | Used for binding and adenylyl cyclase assays. | [5] |
| THP-1 Macrophages | Human | Reduces CCR7 protein expression. | [1] |
| Cultured Motoneurons | Rat | Promotes survival via cAMP-PKA pathway and TrkB receptor activation. | [2][6] |
| Striatal Slices | Rat | Potently stimulates cAMP formation. | [4] |
| Hippocampal Slices | Rat | Weak agonist activity; ineffective at stimulating cAMP. | [4] |
| CAR T-cells | Human | A2AR disruption was studied to enhance anti-tumor function. | [7] |
Table 3: Observed In Vivo Effects of CGS-21680 in Different Species
| Species | Model | Dosage | Observed Effect | Reference |
| Rat | Acute Heart Failure | - | Reduces venous resistance, increases heart rate and cardiac output. | [2] |
| Rat | Food-Restriction | 0.25 - 1.0 nmol (i.c.v.) | Decreases vertical motor activity and blocks acquisition of wheel running. | [8] |
| Rat | Cerebral Ischemia | 0.01 - 0.1 mg/kg (i.p.) | Neuroprotective; reduces microgliosis and astrogliosis. | [6] |
| Rat | Spinal Cord Injury | - | Reduces motor deficit, tissue damage, and inflammation. | [3] |
| Mouse | Huntington's Disease (R6/2) | 0.5 mg/kg (i.p.) | Slows motor deterioration and prevents brain weight reduction. | [2][9] |
| Mouse | Lung Injury | - | Exerts anti-inflammatory effects. | [2] |
Note: i.c.v. = intracerebroventricular; i.p. = intraperitoneal.
Comparison with Alternatives
CGS-21680's primary advantage is its selectivity for the A2A receptor.
-
Adenosine (Endogenous Agonist): The natural ligand for all adenosine receptors. It has a very short half-life in vivo, making it unsuitable for prolonged experimental studies.[10]
-
NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective adenosine receptor agonist. While effective, its action at A1, A2B, and A3 receptors can confound results when studying A2A-specific effects.[4]
-
Regadenoson: Another A2A-selective agonist approved for clinical use in myocardial perfusion imaging.[11] CGS-21680 remains a gold standard in preclinical research due to its extensive characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for common assays used to evaluate CGS-21680 efficacy.
Protocol 1: cAMP Accumulation Assay in Cultured Cells
This assay measures the functional consequence of A2A receptor activation by quantifying the production of cAMP.
-
Cell Culture: Plate cells (e.g., CHO cells transfected with the A2A receptor) in appropriate well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of CGS-21680 to the wells. Include a control group with vehicle only.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the reaction by removing the media and lysing the cells with the provided lysis buffer from a commercial cAMP assay kit.
-
Quantification: Measure cAMP levels in the cell lysates using a competitive immunoassay kit (e.g., ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of the CGS-21680 concentration to generate a dose-response curve and calculate the EC50 value.
Caption: Workflow for a typical cAMP accumulation assay.
Protocol 2: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of CGS-21680 for the A2A receptor.
-
Membrane Preparation: Prepare cell membranes from a source rich in A2A receptors (e.g., rat striatum or transfected cells).
-
Assay Setup: In assay tubes, combine the cell membranes, a radiolabeled A2A antagonist (e.g., [³H]ZM241385), and varying concentrations of the unlabeled competitor ligand (CGS-21680).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the CGS-21680 concentration. Use this competition curve to calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Conclusion
CGS-21680 is a highly effective and selective A2A adenosine receptor agonist, a property confirmed across numerous cell lines and animal species. Its ability to potently stimulate A2AR-mediated signaling pathways, such as cAMP production, underpins its observed neuroprotective, anti-inflammatory, and cardiovascular effects. While its selectivity may be tissue-dependent in some contexts, it remains a superior tool for preclinical research compared to non-selective agonists like NECA. The data and protocols presented in this guide provide a solid foundation for researchers designing experiments to explore the multifaceted roles of the A2A adenosine receptor.
References
- 1. CGS-21680 hydrochloride hydrate ≥96% (HPLC), solid, adenosine A2A receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of adenosine 2A receptor improves the anti-tumor function of anti-mesothelin CAR T cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark: Adenosine-2-carboxamide Versus Non-Adenosine-Based Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine (B11128) analog, Adenosine-2-carboxamide, with a selection of non-adenosine-based receptor agonists. The following sections present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to aid in the selection of appropriate research tools.
Data Presentation: Quantitative Comparison of Agonist Performance
The binding affinities (Ki) and functional potencies (EC50) of this compound and several non-adenosine-based agonists at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are summarized below. These values are critical for assessing the selectivity and efficacy of each compound.
| Compound | Type | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 EC50 (nM) | A2A EC50 (nM) | A2B EC50 (nM) | A3 EC50 (nM) |
| This compound | Adenosine-based | 290 | 27 | >10,000 | 67 | - | 1.48-180 | - | - |
| CGS-21680 | Non-adenosine | 290 | 27 | - | 88,800 | - | 110 | - | - |
| Regadenoson | Non-adenosine | 16,460 | 1,269 | >100,000 | >100,000 | - | 6.4 | - | - |
| Capadenoson | Non-adenosine | 1.4 | - | - | - | 0.66 | 1400 | 1.1 | - |
| BAY 60-6583 | Non-adenosine | >10,000 | >10,000 | 750 (mouse) | >10,000 | - | - | 3 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the test compound.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).[1]
-
Test compounds (this compound and non-adenosine agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) of an agonist in stimulating or inhibiting the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To measure the change in intracellular cAMP levels in response to agonist stimulation.
Materials:
-
Cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Test compounds (this compound and non-adenosine agonists).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Forskolin (B1673556) (for assays with Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Plate reader compatible with the chosen assay kit.
Procedure for Gs-coupled receptors (A2A and A2B):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer and incubate for a short period.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration and use non-linear regression to determine the EC50 value.
Procedure for Gi-coupled receptors (A1 and A3):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add serial dilutions of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
The inhibitory effect of the agonist on forskolin-stimulated cAMP production is then measured to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by adenosine receptors and a typical experimental workflow for agonist characterization.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Adenosine-2-carboxamide
Immediate Safety and Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of Adenosine-2-carboxamide, treating it as a hazardous chemical waste in line with prudent laboratory practices.[1]
Step 1: Waste Identification and Classification
-
Assume this compound waste is hazardous unless confirmed otherwise by a specific SDS or institutional safety assessment.
-
This includes the pure compound, solutions containing it, and any materials contaminated with it (e.g., gloves, paper towels, glassware).[2]
Step 2: Segregation of Waste
-
Collect waste this compound separately from other chemical waste streams to prevent inadvertent and dangerous reactions.[1][3]
-
Specifically, keep it segregated from incompatible materials such as strong oxidizing agents.
-
Maintain separate containers for solid waste (e.g., contaminated personal protective equipment) and liquid waste (e.g., solutions).
Step 3: Proper Containerization
-
Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[1][4]
-
The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[1][4]
-
For liquid waste, use a container designed for liquids and ensure it is stored in secondary containment to prevent spills.[1]
Step 4: Accurate Labeling
-
Immediately label the waste container with the words "Hazardous Waste".[1][4]
-
The label must clearly identify the contents, including the full chemical name "this compound" (no abbreviations), and the approximate concentration and quantity.[1]
-
Include the date when the waste was first added to the container.[3]
Step 5: Safe Storage
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.[3]
-
This area should be away from general work areas and incompatible chemicals.
Step 6: Arranging for Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[1]
-
Provide them with a complete inventory of the waste you need to be removed.[6]
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The first rinsate must be collected and disposed of as hazardous waste.[7]
-
Subsequent rinsates may also need to be collected as hazardous waste depending on the toxicity of the chemical and local regulations.[1] After thorough rinsing and air-drying, deface the label and dispose of the container as regular solid waste, or as instructed by your EHS department.[7]
Data Summary: Hazardous Waste Container Requirements
The following table summarizes the essential requirements for containers used to accumulate hazardous chemical waste in a laboratory setting.
| Feature | Requirement | Rationale |
| Condition | Must be in good condition, with no leaks, cracks, or rust.[1] | To prevent leakage and environmental contamination. |
| Compatibility | Material of the container must be compatible with the chemical waste. | To avoid degradation of the container and potential reactions. |
| Lid/Closure | Must have a secure, tightly fitting lid.[4] | To prevent spills and the release of vapors. |
| Status | Must be kept closed at all times, except when adding waste.[1][4] | To minimize evaporation and prevent spills. |
| Labeling | Must be clearly labeled with "Hazardous Waste" and the full chemical names and concentrations of the contents.[1][3] | For proper identification, safe handling, and compliant disposal. |
| Secondary Containment | Required for liquid waste containers.[1] | To contain any potential leaks or spills from the primary container. |
Experimental Protocols and Methodologies
As this document provides procedural guidance for disposal rather than reporting on experimental results, there are no experimental protocols to cite. The methodologies outlined are based on standard laboratory safety and hazardous waste management practices.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the chemical waste disposal process.
Caption: Initial waste classification decision tree.
Caption: Workflow for hazardous chemical waste disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. business-services.miami.edu [business-services.miami.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Operational Guide: Handling and Safety for Adenosine-2-carboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Adenosine-2-carboxamide.
Immediate Safety and First Aid
Given the uncharacterized nature of this specific compound, it must be treated as potentially harmful upon inhalation, ingestion, or skin contact. The primary hazards are likely related to its dust form and potential biological activity.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing. Wash skin immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The precautionary principle dictates that protection should be based on the potential for high toxicity.
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne powder. |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against skin absorption. Change gloves immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat, supplemented with a chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 (or higher) respirator is required when handling the solid powder outside of a fume hood. | Prevents inhalation of fine particles. Work should ideally be conducted within a certified fume hood. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and dropped objects. |
Operational and Handling Plan
Engineering Controls:
-
All weighing and solution preparation activities involving the solid form of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Designate a specific area within the fume hood for the handling of the compound.
-
Weighing: Use a dedicated, clean spatula and weigh boat. Handle the powder gently to avoid generating dust.
-
Solution Preparation: Add solvent to the solid slowly to avoid splashing. Ensure the container is appropriately sealed after preparation.
-
Post-Handling: After handling, wipe down the designated area in the fume hood with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by apron, face shield, goggles, and lab coat) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Treat all waste contaminated with this compound as hazardous chemical waste. Do not dispose of it in regular trash or down the sanitary sewer.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.[3]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and chemically compatible hazardous waste container.
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure satellite accumulation area.
-
Final Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.
Hazard and Physicochemical Data
Quantitative toxicological and physical data for this compound are not available. The table below includes data for the parent compound, Adenosine (B11128), for reference. This data should not be directly extrapolated to this compound.
| Property | Value (for Adenosine) | Data Source |
| Molecular Formula | C₁₁H₁₄N₆O₅ (for this compound) | [4] |
| Molecular Weight | 310.27 g/mol (for this compound) | [4] |
| Appearance | White powder (Assumed) | [5] |
| Oral LD50 (Mouse) | >20 g/kg (for Adenosine) | [3] |
| Subcutaneous LD50 (Mouse) | 39.6 µg/kg (for Adenosine) | [3] |
| Intraperitoneal LD50 (Mouse) | 500 mg/kg (for Adenosine) | [3] |
| Skin Irritation | Irritant to skin and mucous membranes (for Adenosine) | [3] |
| Eye Irritation | Irritating effect (for Adenosine) | [3] |
| Storage Temperature | -20°C | [4] |
Experimental Protocols and Visualizations
General Experimental Workflow: Assessing Biological Activity
As this compound is a nucleoside analog, a primary experimental goal would be to assess its interaction with adenosine receptors and its effect on downstream signaling pathways.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 cells stably expressing a specific human adenosine receptor subtype) under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of treatment concentrations.
-
Cell Treatment: Expose the cultured cells to the various concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (e.g., Adenosine or a known receptor agonist like NECA).
-
Endpoint Assay (cAMP Measurement):
-
Lyse the cells to release intracellular contents.
-
Measure the concentration of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling, using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Plot the normalized cAMP levels against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration), which quantifies the compound's potency.
-
Adenosine Receptor Signaling Pathway
Adenosine and its analogs mediate their effects by binding to four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are crucial in various physiological processes. The primary signaling pathway involves the modulation of adenylyl cyclase (AC) activity, which in turn regulates intracellular levels of the second messenger cyclic AMP (cAMP).[5][6]
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[5]
-
A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
